(-)-Cercosporamide
説明
Structure
3D Structure
特性
IUPAC Name |
8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLYFZWVLXQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-22-1 | |
| Record name | 131436-22-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of (-)-Cercosporamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cercosporamide, a natural product originally identified as a phytotoxin and antifungal agent, has emerged as a molecule of significant interest due to its multifaceted mechanism of action.[1] This technical guide provides an in-depth analysis of the molecular pathways targeted by this compound, focusing on its well-established role as a potent antifungal agent and its promising anticancer activities. Through a detailed examination of its targets, including fungal Protein Kinase C1 (Pkc1) and the human MAP-kinase interacting kinases (Mnks), this document elucidates the dual-pronged inhibitory capabilities of this compound. Quantitative biochemical data are systematically presented, and key experimental methodologies are detailed to provide a comprehensive resource for researchers in mycology, oncology, and drug discovery.
Primary Mechanism of Action: Antifungal Activity via Pkc1 Inhibition
The principal antifungal mechanism of this compound is its selective and potent inhibition of fungal Protein Kinase C1 (Pkc1), a serine/threonine kinase.[1][2] Pkc1 is a critical component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi, which is essential for fungal growth, morphogenesis, and response to cell wall stress.[2][3] Loss of Pkc1 function leads to rapid cell autolysis, making it an attractive target for antifungal drug development.[3]
This compound acts as an ATP-competitive inhibitor of Pkc1, effectively blocking its kinase activity.[3][4][5] This inhibition disrupts the downstream signaling cascade, which ultimately regulates the expression of genes involved in cell wall biosynthesis and the activity of key enzymes like β-1,3-glucan synthase.[3] The disruption of this pathway compromises the structural integrity of the fungal cell wall, leading to cell death. This mechanism provides a molecular basis for the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]
Synergy with Echinocandins
A significant finding is the synergistic antifungal activity observed when this compound is combined with echinocandin-class drugs, which are β-1,3-glucan synthase inhibitors.[2][3] By simultaneously targeting two different key components of the cell wall biosynthesis pathway, this combination therapy demonstrates enhanced efficacy, pointing towards a potential strategy to treat fungal infections more effectively.[2][3][6]
Secondary Mechanism of Action: Anticancer Activity via Mnk and JAK3 Inhibition
Beyond its antifungal properties, this compound has been identified as a potent inhibitor of several human kinases, underpinning its potential as an anticancer agent.
Inhibition of MAP-Kinase Interacting Kinases (Mnk1/2)
This compound is a potent inhibitor of MAP-kinase interacting kinases, Mnk1 and Mnk2.[7][8][9][10] These kinases are key effectors of the MAPK signaling pathways (including ERK and p38 MAPK), which are frequently dysregulated in cancer.[11] The primary substrate of Mnk1 and Mnk2 is the eukaryotic initiation factor 4E (eIF4E), a critical component of the mRNA cap-binding complex that plays a pivotal role in the initiation of protein translation.[11][12]
By inhibiting Mnk1/2, this compound blocks the phosphorylation of eIF4E at Ser209.[7][11][12] The phosphorylation of eIF4E is crucial for the translation of mRNAs encoding proteins essential for cell proliferation, survival, and metastasis.[11] Consequently, the inhibition of this process by this compound leads to significant antiproliferative and proapoptotic activity in various cancer cell lines, including those from acute myeloid leukemia (AML), lung cancer, and glioblastoma.[6][7][9][11]
Inhibition of Janus Kinase 3 (JAK3)
This compound also demonstrates inhibitory activity against JAK3, a member of the Janus kinase family.[7][8][9] The JAK/STAT signaling pathway is crucial for cytokine signaling and is implicated in the pathogenesis of various hematological malignancies and inflammatory diseases. While less characterized than its Mnk-inhibitory activity, the inhibition of JAK3 likely contributes to the overall pharmacological profile of this compound.
Quantitative Data Summary
The inhibitory activities of this compound against its various kinase targets have been quantified in several studies. The following tables summarize the key biochemical parameters.
| Fungal Kinase Targets | Parameter | Value | Reference |
| Candida albicans Pkc1 | IC₅₀ | <50 nM | [1][5] |
| Candida albicans Pkc1 | IC₅₀ | 25 nM | [10] |
| Candida albicans Pkc1 | Kᵢ | <7 nM | [3][5] |
| Human Kinase Targets | Parameter | Value | Reference |
| Mnk1 | IC₅₀ | 115-116 nM | [7][8][10] |
| Mnk2 | IC₅₀ | 11 nM | [7][8][10] |
| JAK3 | IC₅₀ | 31 nM | [7][8] |
| PKCα | IC₅₀ | 1.02 µM | [10] |
| PKCβ | IC₅₀ | 0.35 µM | [10] |
| PKCγ | IC₅₀ | 5.8 µM | [10] |
| Antifungal Efficacy | Parameter | Value | Reference |
| C. albicans MIC | MIC | 10 µg/mL | [3] |
| A. fumigatus MIC | MIC | 10 µg/mL | [3] |
| C. gloeosporioides EC₅₀ | EC₅₀ | 3.8 µg/mL | [6] |
| C. scovillei EC₅₀ | EC₅₀ | 7.0 µg/mL | [6] |
Key Experimental Protocols
The elucidation of this compound's mechanism of action has been facilitated by a range of biochemical and cell-based assays.
Pkc1 Kinase Assay (High-Throughput Screening)
This assay was central to identifying Pkc1 as the primary antifungal target.
-
Enzyme Preparation: Recombinant Candida albicans Pkc1 (CaPkc1) is expressed and purified.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains CaPkc1, a generic kinase substrate (e.g., myelin basic protein), and [γ-³³P]ATP in a suitable kinase buffer.
-
Inhibitor Addition: this compound, dissolved in DMSO, is added at various concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a phosphocellulose membrane. Unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of incorporated radioactivity, corresponding to kinase activity, is measured using a scintillation counter. IC₅₀ values are calculated from the dose-response curve.[3]
Western Blot Analysis for eIF4E Phosphorylation
This method is used to confirm the inhibition of the Mnk pathway in cancer cells.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., AML cell lines U937, MM6) are cultured under standard conditions. Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[11]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of eIF4E (Ser209). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The same membrane is often stripped and re-probed with an antibody against total eIF4E to confirm equal protein loading.[11]
Cell Proliferation (MTT) Assay
This assay measures the antiproliferative effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations for a prolonged period (e.g., 5 days).[11]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.[5][11]
Signaling Pathways and Workflows
The following diagrams illustrate the key pathways and experimental logic described in this guide.
Caption: Antifungal mechanism of this compound via Pkc1 inhibition.
Caption: Anticancer mechanism of this compound via Mnk inhibition.
Caption: Workflow for Western blot analysis of eIF4E phosphorylation.
Conclusion and Future Directions
This compound exhibits a compelling dual mechanism of action, positioning it as a valuable lead compound in both antifungal and anticancer research. Its potent and selective inhibition of fungal Pkc1 disrupts the essential cell wall integrity pathway, while its inhibition of human Mnk1/2 and JAK3 kinases offers a distinct avenue for cancer therapy by modulating protein translation and cell proliferation. The quantitative data underscore its potency against these diverse targets.
Future research should focus on optimizing the selectivity of this compound derivatives to enhance the therapeutic window for either antifungal or anticancer applications. In oncology, further preclinical studies in various cancer models and in vivo xenograft studies are warranted to fully evaluate its therapeutic potential, both as a monotherapy and in combination with existing treatments like cytarabine.[11][12] The development of this natural product into a clinical candidate will depend on a continued, detailed investigation into its pharmacology, toxicology, and structure-activity relationships.
References
- 1. toku-e.com [toku-e.com]
- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. adooq.com [adooq.com]
- 9. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]
- 10. caymanchem.com [caymanchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Cercosporamide: A Selective Pkc1 Kinase Inhibitor for Fungal Pathogens
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge.[1] This necessitates the discovery of novel antifungal agents with new mechanisms of action. A promising target for antifungal drug development is the Protein Kinase C isoform 1 (Pkc1), a central component of the highly conserved cell wall integrity (CWI) signaling pathway in fungi.[2][3] This pathway is essential for fungal growth, morphogenesis, and survival under stress, making its inhibition a compelling strategy for fungicidal activity.[2][4]
(-)-Cercosporamide, a natural product first isolated from the plant pathogen Cercosporidium henningsii, has been identified as a potent and selective inhibitor of fungal Pkc1.[2][5] Originally known for its broad-spectrum antifungal properties but with an unknown mode of action, high-throughput screening revealed its specific activity against Pkc1.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action: Targeting the Fungal Pkc1 Signaling Pathway
The Pkc1-mediated CWI pathway is a critical signaling cascade that regulates the maintenance of the fungal cell wall in response to various stresses, such as temperature changes, osmotic stress, and cell wall-damaging agents.[4][6] The pathway is initiated by cell surface sensors that activate the small GTPase Rho1. Activated Rho1, in turn, stimulates Pkc1. Pkc1 then activates a downstream mitogen-activated protein kinase (MAPK) cascade, which includes Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and Slt2/Mpk1 (MAPK).[4][7] This cascade ultimately leads to the activation of transcription factors that regulate the expression of genes involved in cell wall biosynthesis and remodeling.[8]
This compound functions as a highly potent, ATP-competitive inhibitor of Pkc1 kinase.[2][9] By binding to the ATP-binding site of the kinase, it prevents the phosphorylation of downstream targets, effectively shutting down the CWI pathway. This disruption leads to a loss of cell wall integrity, culminating in cell lysis and fungal death.[2] The essential and highly conserved nature of the Pkc1 kinase across a wide range of fungi contributes to the broad-spectrum antifungal activity of cercosporamide (B1662848).[2][3]
Quantitative Analysis of Inhibitory and Antifungal Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against the Pkc1 enzyme and its broad-spectrum antifungal effects.
Table 1: Kinase Inhibitory Activity of this compound against Candida albicans Pkc1 (CaPkc1)
| Parameter | Value | Reference |
| IC₅₀ | 40-50 nM | [2][9] |
| Kᵢ | 7 nM | [2][9] |
| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce enzyme activity by 50%. Kᵢ (Inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. |
Table 2: Antifungal Activity of this compound against Various Fungal Species
| Fungal Species | Assay Type | Value (µg/mL) | Reference |
| Candida albicans | MIC | 10 | [2] |
| Aspergillus fumigatus | MIC | 10 | [2] |
| Candida tropicalis | MIC | 15.6 | [1][10] |
| Candida tropicalis | MFC | 15.6 | [1][10] |
| Candida parapsilosis | MIC | 250 | [10] |
| Candida pseudohaemulonii | MIC | 125 | [10] |
| Lomentospora prolificans | MIC & MFC | 250 | [10] |
| Aspergillus flavus | MIC | 500 | [10] |
| Colletotrichum gloeosporioides | EC₅₀ | 3.8 | [5][11] |
| Colletotrichum scovillei | EC₅₀ | 7.0 | [5][11] |
| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MFC (Minimum Fungicidal Concentration) is the lowest concentration that results in microbial death. EC₅₀ (Half-maximal effective concentration) is the concentration that gives a half-maximal response. |
Synergistic Effects
A significant finding is the synergistic antifungal activity observed when this compound is combined with inhibitors of β-1,3-glucan synthase, such as echinocandins.[2][3] Since both Pkc1 and β-1,3-glucan synthase are critical, yet distinct, components of the cell wall biosynthesis pathway, their simultaneous inhibition leads to a potent synergistic effect.[3][5] This suggests a promising avenue for combination therapy to treat fungal infections, potentially lowering required dosages and mitigating the development of resistance.[2]
Experimental Methodologies
The characterization of this compound as a Pkc1 inhibitor involves a series of standardized biochemical and microbiological assays.
Pkc1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pkc1. A common method is a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[12][13]
-
Objective: To determine the IC₅₀ and mode of inhibition of this compound against Pkc1.
-
Materials:
-
Recombinant purified fungal Pkc1 enzyme.
-
Specific peptide substrate for Pkc1.
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, DTT).[12]
-
This compound, serially diluted.
-
Detection reagents (e.g., phosphospecific antibody, fluorescent tracer).
-
Microtiter plates (e.g., 384-well).
-
-
Protocol:
-
Add Pkc1 enzyme, peptide substrate, and varying concentrations of this compound to the wells of a microtiter plate.
-
Initiate the kinase reaction by adding a specific concentration of ATP. For ATP-competitive studies, the assay is repeated with varying ATP concentrations.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[13]
-
Stop the reaction by adding a quench buffer containing EDTA.[12]
-
Add detection reagents (e.g., a fluorescently labeled antibody that specifically binds the phosphorylated substrate).
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound and plot the data to determine the IC₅₀ value.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI).[10]
-
Objective: To determine the MIC and MFC of this compound against various fungal species.
-
Materials:
-
Protocol:
-
Prepare a standardized fungal inoculum suspension.
-
Dispense the culture medium into the wells of a 96-well plate.
-
Create a two-fold serial dilution of this compound across the plate. Include wells for a growth control (no drug) and a sterility control (no inoculum).
-
Inoculate the wells (except the sterility control) with the fungal suspension.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC by identifying the lowest drug concentration that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control.[10]
-
To determine the MFC, aliquot a small volume from the wells showing no visible growth onto an agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plates and identify the lowest concentration from the MIC test that results in no fungal colonies, which is the MFC.[10]
-
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to assess whether a potential drug candidate is toxic to mammalian cells, ensuring its selective action against fungal targets. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]
-
Objective: To evaluate the cytotoxicity of this compound against a mammalian cell line (e.g., HeLa, HEK293).
-
Materials:
-
Mammalian cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization agent (e.g., DMSO, isopropanol (B130326) with HCl).
-
96-well cell culture plates.
-
-
Protocol:
-
Seed mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
Remove the medium and dissolve the formazan crystals with a solubilization agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).
-
Conclusion
This compound has been clearly established as a selective and potent inhibitor of the fungal Pkc1 kinase. Its mechanism of action, targeting the essential cell wall integrity pathway, provides a strong rationale for its broad-spectrum antifungal activity.[2] The quantitative data underscore its potential as a lead compound for the development of new fungicidal drugs. Furthermore, the demonstrated synergy with existing antifungal classes, like echinocandins, opens up possibilities for powerful combination therapies.[2][3] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of cercosporamide and its analogs as next-generation antifungal agents.
References
- 1. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 | PLOS Pathogens [journals.plos.org]
- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. caymanchem.com [caymanchem.com]
- 14. kosheeka.com [kosheeka.com]
Anticancer properties of (-)-Cercosporamide in vitro
An in-depth technical guide on the core anticancer properties of (-)-Cercosporamide in vitro, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring phytotoxin isolated from fungi such as Cercosporidium henningsii.[1] Initially recognized for its potent antifungal properties, subsequent research has unveiled its significant potential as an anticancer agent.[2][3] Its mechanism of action is multifaceted, primarily targeting key protein kinases that are often dysregulated in malignant cells. This technical guide synthesizes the current understanding of this compound's in vitro anticancer activities, providing a detailed overview of its molecular targets, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The anticancer effects of this compound are not attributed to a single pathway but rather to its ability to inhibit multiple critical protein kinases. The two primary targets identified are the Protein Kinase C (PKC) family and the MAPK-interacting kinases (Mnk1 and Mnk2).
Inhibition of Protein Kinase C (PKC)
This compound was first identified as a selective inhibitor of Pkc1 kinase in fungi, which is essential for cell wall integrity.[2][4] It also demonstrates inhibitory activity against human PKC isoforms, albeit with lower potency compared to its fungal target.[1] PKC enzymes are crucial mediators of signaling pathways that control cell proliferation and survival, and their aberrant activation is a common feature in many cancers.
Potent Inhibition of Mnk1 and Mnk2 Kinases
A more potent mechanism for its anticancer activity is the inhibition of Mnk1 and Mnk2.[1] These kinases are downstream effectors in the MAPK signaling pathway and are solely responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at Serine 209.[5][6] The phosphorylation of eIF4E is a critical step in the initiation of protein translation of key mRNAs that encode for proteins involved in cell growth, proliferation, and survival (e.g., c-Myc, Cyclin D1). By inhibiting Mnk1/2, this compound effectively blocks eIF4E phosphorylation, leading to a reduction in the translation of these oncogenic proteins and subsequent suppression of tumor growth and metastasis.[2][5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(-)-Cercosporamide: A Promising Natural Product for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Cercosporamide, a natural product of fungal origin, has emerged as a compelling starting point for the discovery of novel therapeutics. Initially identified as an antifungal agent, its diverse biological activities have expanded its potential applications to oncology and other disease areas. This technical guide provides a comprehensive overview of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further research and development. The information presented herein is intended to empower researchers and drug development professionals to explore the full therapeutic potential of this versatile natural product.
Introduction
This compound is a polyketide metabolite produced by various fungi, including species of Cercosporidium and Phoma.[1][2] Its unique benzofuran (B130515) structure has attracted significant interest from the scientific community, leading to the elucidation of multiple mechanisms of action. This guide will delve into its established roles as a potent and selective inhibitor of fungal Protein Kinase C1 (Pkc1), as well as its activity against mammalian kinases such as the MAP kinase-interacting kinases (Mnk1 and Mnk2) and Janus kinase 3 (JAK3).[3][4] Furthermore, its recently discovered inhibitory effects on the bone morphogenetic protein receptor (BMPR) type I kinase open new avenues for therapeutic intervention.[1][5]
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by targeting key signaling pathways in both fungal pathogens and human cells.
Antifungal Activity: Inhibition of the Pkc1-Mediated Cell Wall Integrity Pathway
In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a crucial enzyme in the cell wall integrity signaling pathway.[3][6] This pathway is highly conserved among fungal species and is essential for maintaining cell wall homeostasis, responding to cell surface stress, and enabling fungal growth.[3][6] By inhibiting Pkc1, cercosporamide (B1662848) disrupts the downstream MAP kinase cascade, leading to compromised cell wall integrity, cell lysis, and ultimately, fungal cell death.[1][7] This targeted mechanism of action makes it a promising candidate for the development of novel antifungal drugs.
dot
Caption: Inhibition of the Fungal Pkc1 Signaling Pathway by this compound.
Anticancer Activity: Targeting the Mnk/eIF4E and JAK/STAT Pathways
In the context of cancer, this compound has been shown to inhibit Mnk1 and Mnk2, kinases that phosphorylate the eukaryotic initiation factor 4E (eIF4E).[4][8] The phosphorylation of eIF4E is a critical step in the initiation of translation of many mRNAs that encode for proteins involved in cell proliferation and survival.[8][9] By blocking eIF4E phosphorylation, cercosporamide can suppress the growth of cancer cells and induce apoptosis.[4][8] This mechanism is particularly relevant in malignancies where the eIF4E pathway is deregulated, such as in acute myeloid leukemia (AML).[8][9] Additionally, the inhibition of JAK3 suggests a potential role for cercosporamide in modulating the JAK/STAT signaling pathway, which is often constitutively active in various cancers.[4]
dot
Caption: Inhibition of the Mnk/eIF4E Signaling Pathway in Cancer Cells.
Quantitative Biological Data
The potency of this compound and its derivatives has been quantified against various targets and in different biological systems. The following tables summarize the key inhibitory and effective concentrations reported in the literature.
Table 1: Antifungal Activity of this compound
| Fungal Species | Assay Type | Parameter | Value | Reference |
| Candida albicans | Broth Microdilution | MIC | 10 µg/mL | [6] |
| Aspergillus fumigatus | Broth Microdilution | MIC | 10 µg/mL | [6] |
| Colletotrichum gloeosporioides | - | EC50 | 3.8 µg/mL | [1][2] |
| Colletotrichum scovillei | - | EC50 | 7.0 µg/mL | [1][2] |
MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | Parameter | Value (nM) | Reference |
| Pkc1 (Candida albicans) | IC50 | <50 | [6] |
| Pkc1 (Candida albicans) | Ki | <7 | [6] |
| Mnk1 | IC50 | 116 | [4] |
| Mnk2 | IC50 | 11 | [4] |
| JAK3 | IC50 | 31 | [4] |
IC50: Half-maximal Inhibitory Concentration; Ki: Inhibition Constant.
Table 3: Activity of a this compound Derivative (Compound 15) as a PPARγ Modulator
| Parameter | Value | Target/System | Reference |
| EC50 | 0.94 nM | PPARγ Transcription | [10] |
| Emax | 38% | PPARγ Transcription | [10] |
| Oral Bioavailability (Potassium Salt) | 58% | Rats | [10] |
EC50: Half-maximal Effective Concentration; Emax: Maximum Effect; PPARγ: Peroxisome Proliferator-Activated Receptor gamma.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
High-Throughput Screening (HTS) for Pkc1 Kinase Inhibitors
This protocol outlines a typical workflow for identifying inhibitors of Pkc1 from a compound library.
References
- 1. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. The Mitogen-Activated Protein Kinase Signal-Integrating Kinase Mnk2 Is a Eukaryotic Initiation Factor 4E Kinase with High Levels of Basal Activity in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
A Preliminary Investigation into the Bioactivity of (-)-Cercosporamide: A Technical Guide
Introduction: (-)-Cercosporamide is a natural phytotoxin first isolated from the fungus Cercosporidium henningsii.[1] Initially recognized for its broad-spectrum antifungal properties, subsequent research has unveiled its potent and selective inhibitory effects on critical protein kinases in both fungal and mammalian cells. This technical guide provides an in-depth overview of the known bioactivities of this compound, focusing on its antifungal and anticancer mechanisms. It is intended for researchers, scientists, and professionals in the field of drug development.
Antifungal Bioactivity
The primary antifungal mechanism of this compound is the potent and selective inhibition of the fungal Pkc1 kinase.[2][3] Pkc1 is a central component of the highly conserved cell wall integrity (CWI) signaling pathway, which is essential for fungal growth, morphogenesis, and survival against environmental stress.[2][3][4] By targeting Pkc1, Cercosporamide (B1662848) disrupts the biosynthesis and maintenance of the fungal cell wall, leading to cell lysis.[3][4] This specific mode of action explains why fungal cell wall mutants exhibit heightened sensitivity to the compound.[2][3]
Quantitative Antifungal Data
| Target/Organism | Assay Type | Value | Unit | Reference |
| Candida albicans Pkc1 | IC50 | <50 (or ~25) | nM | [1][5] |
| Candida albicans Pkc1 | Ki | <7 | nM | [3][5] |
| Candida albicans | MIC | 10 | µg/mL | [3][4] |
| Aspergillus fumigatus | MIC | 10 | µg/mL | [3][4] |
| Colletotrichum gloeosporioides | EC50 | 3.8 | µg/mL | [6][7][8] |
| Colletotrichum scovillei | EC50 | 7.0 | µg/mL | [6][7][8] |
| Candida tropicalis | MIC & MFC | 15.6 | µg/mL | [9] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; MIC: Minimum inhibitory concentration; EC50: Half maximal effective concentration; MFC: Minimum fungicidal concentration.
Synergistic Antifungal Effects
A significant finding is the synergistic antifungal activity observed when Cercosporamide is combined with β-1,3-glucan synthase inhibitors, such as echinocandins.[2][3] These two compounds target different key components of the cell wall biosynthesis pathway. The combination of an echinocandin analog and Cercosporamide dramatically reduced the MIC of Cercosporamide against C. albicans by more than 270-fold, suggesting a powerful potential combination therapy for fungal infections.[3]
Fungal Cell Wall Integrity Pathway
The diagram below illustrates the Pkc1-mediated cell wall integrity pathway and the inhibitory action of this compound.
Caption: Pkc1 signaling pathway and Cercosporamide's inhibitory action.
Anticancer Bioactivity
This compound also exhibits significant anticancer properties, primarily through the inhibition of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][10] These kinases are key effectors of the MAPK signaling pathway and are responsible for phosphorylating the eukaryotic initiation factor 4E (eIF4E).[11][12] The phosphorylation of eIF4E is a critical step in the initiation of mRNA translation for proteins involved in cell proliferation, survival, and metastasis.[1][11] By inhibiting Mnk1/2, Cercosporamide blocks eIF4E phosphorylation, thereby suppressing the translation of oncogenic proteins.[1][11] This activity has shown promise in various cancer models, including glioblastoma, lung cancer, acute myeloid leukemia (AML), and renal cell carcinoma (RCC).[6][13]
Quantitative Anticancer & Kinase Inhibition Data
| Target | Assay Type | Value | Unit | Reference |
| Mnk1 | IC50 | 115 or 116 | nM | [1][10] |
| Mnk2 | IC50 | 11 | nM | [1][10] |
| JAK3 | IC50 | 31 | nM | [10] |
| Human PKCα | IC50 | 1.02 | µM | [1] |
| Human PKCβ | IC50 | 0.35 | µM | [1] |
| Human PKCγ | IC50 | 5.8 | µM | [1] |
IC50: Half maximal inhibitory concentration.
Synergistic Anticancer Effects
The antileukemic properties of Cercosporamide are enhanced when used in combination with other anticancer agents.[11] Studies have shown synergistic effects with cytarabine (B982) (Ara-C) and mTOR inhibitors in AML models, leading to enhanced suppression of leukemic progenitors both in vitro and in vivo.[11][12] In renal cell carcinoma, combining Cercosporamide with sunitinib (B231) or temsirolimus (B1684623) resulted in complete tumor growth arrest or regression in xenograft models.[13]
Mnk/eIF4E Signaling Pathway
The diagram below outlines the MAPK/Mnk/eIF4E signaling pathway and the point of inhibition by this compound.
Caption: MAPK/Mnk/eIF4E pathway and Cercosporamide's inhibitory action.
Other Bioactivities
Recent studies have expanded the known biological targets of this compound. It has been found to inhibit Bone Morphogenetic Protein (BMP) receptor type I kinase activity.[6][14] Overactive BMP receptors are implicated in several diseases, and this discovery opens new avenues for therapeutic applications.[14] Additionally, Cercosporamide less effectively inhibits human PKC isoforms, an action that has been linked to a potential for lowering plasma glucose in hyperglycemic mice.[1]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a typical workflow for identifying and characterizing the bioactivity of a natural product like this compound.
Caption: General workflow for bioactive compound discovery.
Protocol: Pkc1 Kinase Inhibition Assay
This protocol is a generalized representation based on high-throughput screening methodologies.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).
-
Recombinantly express and purify fungal Pkc1 enzyme.
-
Prepare a suitable peptide substrate for Pkc1.
-
Prepare ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the Pkc1 enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection and Data Analysis:
-
Terminate the reaction (e.g., by adding EDTA or phosphoric acid).
-
Detect substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of Cercosporamide relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Antifungal Broth Microdilution (MIC Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a standardized fungal inoculum (e.g., Candida albicans) adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the Cercosporamide stock solution in RPMI medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the plates or use a spectrophotometer to measure the optical density (e.g., at 530 nm) to assess fungal growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction) compared to the positive control.
-
Conclusion
This compound has emerged as a molecule of significant scientific interest due to its dual action as a potent antifungal and a promising anticancer agent. Its high selectivity for fungal Pkc1 provides a clear mechanism for its antifungal properties and highlights its potential for combination therapies. Simultaneously, its ability to inhibit the Mnk/eIF4E signaling pathway in mammalian cells presents a compelling strategy for targeting cancer cell proliferation and survival. The continued investigation into its diverse bioactivities, including the newly identified inhibition of BMP receptors, will be crucial for fully realizing its therapeutic potential in treating a range of human diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi [jstage.jst.go.jp]
- 8. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of (-)-Cercosporamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro antifungal susceptibility of (-)-Cercosporamide, a natural product with potent antifungal activity. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), adapted for natural product testing.
Introduction
This compound is a fungal metabolite that has demonstrated broad-spectrum antifungal activity against a variety of human and plant pathogenic fungi.[1][2][3] Its primary mechanism of action is the selective inhibition of Pkc1 kinase, a crucial enzyme in the fungal cell wall integrity signaling pathway.[1][3][4][5] This pathway is highly conserved across fungal species, making this compound a promising candidate for the development of new antifungal therapies.[1][3][4][6] Accurate and reproducible in vitro susceptibility testing is essential for evaluating its antifungal spectrum, understanding its potency, and guiding further drug development efforts.
Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway
This compound exerts its antifungal effect by targeting Pkc1 kinase, a key regulator of the cell wall integrity pathway in fungi.[1][4][5] This pathway is essential for maintaining the structural integrity of the fungal cell wall during growth, morphogenesis, and in response to environmental stress. Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Caption: Pkc1 Signaling Pathway Inhibition by this compound.
Quantitative Susceptibility Data
The following table summarizes the in vitro antifungal activity of this compound against various fungal species as reported in the literature. Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism. The 50% effective concentration (EC₅₀) is the concentration that inhibits 50% of the fungal growth.
| Fungal Species | Testing Method | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference |
| Candida albicans | Broth Microdilution | 10 | - | [7] |
| Aspergillus fumigatus | Broth Microdilution | 10 | - | [7] |
| Candida tropicalis | Broth Microdilution | 15.6 (MIC & MFC) | - | [8] |
| Colletotrichum gloeosporioides | Agar Dilution | - | 3.8 | [9][10] |
| Colletotrichum scovillei | Agar Dilution | - | 7.0 | [9][10] |
Note: MFC stands for Minimum Fungicidal Concentration.
Experimental Protocols
The following protocols are adapted from the CLSI documents M27 for yeasts and M38 for filamentous fungi, with modifications suitable for testing natural products like this compound.[1][11][12]
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Yeast isolates (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Microplate Preparation and Inoculation:
-
In the first column of a 96-well plate, add 100 µL of the working this compound solution to the first well.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the subsequent wells containing 50 µL of RPMI-1640 medium.
-
Add 50 µL of the prepared yeast inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (medium only).
-
-
Incubation and MIC Determination:
-
Incubate the microplate at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction (≥50%) in turbidity compared to the growth control. Alternatively, a spectrophotometric reading can be taken at 490 nm.
-
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Application Notes and Protocols for Checkerboard Assay: (-)-Cercosporamide Synergy with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Cercosporamide is a natural product with broad-spectrum antifungal activity.[1][2] Its primary mechanism of action is the selective and potent inhibition of Protein Kinase C 1 (Pkc1), a key enzyme in the fungal cell wall integrity (CWI) signaling pathway.[1][2][3][4] This pathway is highly conserved across fungal species and is essential for maintaining cell wall structure and function, particularly in response to stress.[1][2][5] Disruption of the Pkc1-mediated pathway leads to cell lysis and fungal death, making it an attractive target for novel antifungal therapies.[3]
Combination therapy is an increasingly important strategy in overcoming antifungal resistance and enhancing therapeutic efficacy.[6][7] Given that this compound targets the CWI pathway, it is hypothesized to act synergistically with antifungal agents that disrupt other components of the fungal cell wall. One such class of antifungals is the echinocandins (e.g., Caspofungin), which inhibit β-1,3-glucan synthase, a critical enzyme for cell wall biosynthesis.[1][2] By targeting two different essential components of cell wall maintenance, the combination of this compound and an echinocandin is expected to demonstrate potent synergistic activity.[1][2][5]
This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic interaction between this compound and other antifungal agents, using Caspofungin as an example. The checkerboard method is a standard in vitro technique to determine the nature of interaction between two antimicrobial agents.[8][9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from a checkerboard assay between this compound and Caspofungin against a clinical isolate of Candida albicans.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Caspofungin Alone and in Combination.
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 8 | 1 |
| Caspofungin | 0.25 | 0.03125 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation.
| Compound | FIC Calculation | FIC Value | ΣFIC (FIC Index) | Interpretation |
| This compound | 1 µg/mL / 8 µg/mL | 0.125 | 0.25 | Synergy |
| Caspofungin | 0.03125 µg/mL / 0.25 µg/mL | 0.125 |
Interpretation of the Fractional Inhibitory Concentration (FIC) Index:
-
Synergy: ≤ 0.5
-
Additive/Indifference: > 0.5 to 4
-
Antagonism: > 4
Experimental Protocols
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
Materials
-
This compound
-
Caspofungin (or other antifungal of interest)
-
Candida albicans strain (or other fungal isolate)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile water, saline, and microbiological loops
-
Incubator (35°C)
Methodology
1. Preparation of Antifungal Stock Solutions: a. Dissolve this compound and Caspofungin in DMSO to create high-concentration stock solutions (e.g., 1600 µg/mL). b. Further dilute these stock solutions in RPMI-1640 medium to create working solutions at four times the highest final concentration to be tested.
2. Preparation of Fungal Inoculum: a. Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
3. Checkerboard Assay Plate Setup: a. In a 96-well microtiter plate, dispense 50 µL of RPMI-1640 medium into all wells. b. Add 50 µL of the this compound working solution to the first column and perform a two-fold serial dilution horizontally across the plate (from column 1 to 10), leaving columns 11 and 12 for controls. c. Add 50 µL of the Caspofungin working solution to the first row and perform a two-fold serial dilution vertically down the plate (from row A to G), leaving row H for controls. d. This creates a matrix of wells with varying concentrations of both drugs. e. Controls:
- Drug A alone: Row H will contain serial dilutions of this compound only.
- Drug B alone: Column 11 will contain serial dilutions of Caspofungin only.
- Growth Control: Well H12 will contain only medium and the fungal inoculum.
- Sterility Control: A separate well with medium only.
4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Incubate the plates at 35°C for 24-48 hours.
5. Determination of MICs and FIC Index: a. After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. b. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. c. Determine the MIC of each drug alone (from row H and column 11). d. Determine the MIC of each drug in combination from the wells where growth is inhibited. e. Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone. f. Calculate the FIC Index (ΣFIC) by summing the individual FICs: ΣFIC = FIC of this compound + FIC of Caspofungin. g. Interpret the result based on the scale provided above.
Visualizations
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Synergistic Mechanism of Action on the Fungal Cell Wall.
References
- 1. journals.asm.org [journals.asm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 5. mdpi.com [mdpi.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of (-)-Cercosporamide in Fungal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cercosporamide is a potent, broad-spectrum antifungal agent isolated as a natural product. Its mechanism of action has been identified as the selective, ATP-competitive inhibition of fungal Protein Kinase C1 (Pkc1).[1][2] Pkc1 is a highly conserved and essential kinase in fungi, serving as a master regulator of the Cell Wall Integrity (CWI) signaling pathway, which is critical for fungal growth and survival.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in fungal cell culture studies, summarizing its inhibitory concentrations and outlining methodologies for assessing its antifungal activity and synergistic potential.
Mechanism of Action: Inhibition of the Pkc1 Pathway
The fungal cell wall is a dynamic structure essential for protecting the cell from osmotic stress and is a unique feature not present in mammalian cells, making it an excellent target for antifungal drugs. The Pkc1-mediated Cell Wall Integrity (CWI) pathway governs the biosynthesis and maintenance of the cell wall.[1][5] this compound selectively targets and inhibits Pkc1, disrupting this critical pathway and leading to rapid fungal cell lysis.[1][4] This targeted action explains its potent fungicidal activity. Studies have shown that fungal mutants with reduced Pkc1 activity are hypersensitive to this compound.[1][3]
Quantitative Data Summary
This compound demonstrates potent activity both at the enzymatic and cellular level. The following tables summarize key quantitative metrics from various studies.
Table 1: Inhibitory Activity of this compound against Candida albicans Pkc1 Kinase
| Parameter | Value | Reference |
| IC₅₀ | <40 - <50 nM | [1][2] |
| Kᵢ | <7 nM | [1][2] |
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| Candida albicans | MIC | 10 | [1] |
| Aspergillus fumigatus | MIC | 10 | [1] |
| Candida tropicalis | MIC & MFC | 15.6 | [4] |
| C. pseudohaemulonii | MIC | 125 | [4] |
| Candida parapsilosis | MIC | 250 | [4] |
| Aspergillus flavus | MIC | 500 | [4] |
| Colletotrichum gloeosporioides | EC₅₀ | 3.8 | [5] |
| Colletotrichum scovillei | EC₅₀ | 7.0 | [6] |
Table 3: Synergistic Antifungal Activity against Candida albicans
| Combination Agent | Effect on this compound MIC | FIC Index | Reference |
| Echinocandin analog (0.16 µg/mL) | >270-fold reduction | <1.0 | [1] |
| Amphotericin B | No effect | 1.0 | [1] |
Note: MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; EC₅₀ = Half-maximal Effective Concentration; FIC = Fractional Inhibitory Concentration. An FIC index <1.0 indicates synergy.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method and can be adapted from CLSI and EUCAST guidelines.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, flat-bottom microtiter plates
-
Fungal isolate of interest
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sabouraud Dextrose Agar (B569324) (for inoculum preparation)
-
Sterile saline with 0.05% Tween 20 (for mold spore collection)
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions in the growth medium to create working solutions at 2x the final desired concentrations. The final DMSO concentration should not exceed 1%.[7]
-
-
Fungal Inoculum Preparation:
-
Yeasts (Candida spp.): Subculture the isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[7] Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[7] Dilute this suspension in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Molds (Aspergillus spp.): Grow the isolate on an agar plate until sporulation occurs.[7] Gently harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to the desired concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer.[7]
-
-
Assay Procedure:
-
Dispense 100 µL of each 2x drug concentration into the wells of a 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL and the drug concentrations to their final 1x values.
-
Include a positive control (inoculum, no drug) and a negative/sterility control (medium only).
-
-
Incubation & Endpoint Determination:
-
Incubate the plate at 35°C for 24-48 hours (or until sufficient growth is seen in the positive control).
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control.
-
Protocol 2: Assessment of Synergistic Activity (Checkerboard Assay)
This assay is used to quantify the interaction between this compound and another antifungal, such as an echinocandin.[1]
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Prepare serial dilutions of the second agent (e.g., an echinocandin) vertically (e.g., down rows A-G).
-
This creates a matrix of wells containing unique combinations of both drug concentrations.
-
Include control wells for each drug alone, as well as a drug-free growth control.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the fungal suspension as described in Protocol 1.
-
Incubate under the same conditions.
-
-
Data Analysis and FIC Calculation:
-
Determine the MIC for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B
-
-
Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4.0 indicates an additive or indifferent effect; ΣFIC > 4.0 indicates antagonism. The original study defined synergy as an FIC index of <1.0.[1]
-
References
- 1. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Using (-)-Cercosporamide to Study Pkc1 Signaling in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Abstract
(-)-Cercosporamide is a natural product identified as a highly potent and selective inhibitor of the fungal Protein Kinase C 1 (Pkc1).[1][2][3] In Saccharomyces cerevisiae, Pkc1 is a crucial, essential kinase that serves as the upstream activator of the Cell Wall Integrity (CWI) signaling pathway.[4][5] This pathway is fundamental for maintaining cell wall structure, responding to cell surface stress, and regulating cell cycle progression.[4][5][6] The specificity of this compound makes it an invaluable tool for dissecting the Pkc1-mediated signaling cascade, validating Pkc1 as an antifungal drug target, and screening for synergistic antifungal compounds. These notes provide detailed protocols for utilizing this compound to investigate Pkc1 signaling in S. cerevisiae.
Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway
The Pkc1-mediated CWI pathway is a highly conserved signaling cascade in fungi.[1][2] It is typically activated by cell wall stress, which is detected by transmembrane sensors. This leads to the activation of the small GTPase Rho1, which in turn recruits and activates Pkc1 at the plasma membrane.[5][7] Pkc1 then initiates a mitogen-activated protein (MAP) kinase cascade, sequentially phosphorylating and activating Bck1 (MAPKKK), Mkk1/Mkk2 (MAPKK), and finally Slt2 (MAPK).[4] Activated Slt2 translocates to the nucleus to regulate transcription factors like Rlm1, leading to the expression of genes involved in cell wall biosynthesis and repair.
This compound acts as a potent, ATP-competitive inhibitor of Pkc1, effectively blocking the signal transmission at the apex of the MAP kinase cascade.[3] This inhibition prevents the activation of downstream components and leads to cell lysis, a phenotype that can be rescued by osmotic stabilizers like sorbitol.[2][3][4]
Data Presentation: Inhibitory Activity of this compound
This compound demonstrates potent activity both in vitro against the isolated Pkc1 enzyme and in vivo against fungal cells.
| Parameter | Target | Value | Organism | Reference |
| IC₅₀ | Pkc1 Kinase | <50 nM | Candida albicans | [3] |
| Kᵢ | Pkc1 Kinase | <7 nM | Candida albicans | [3] |
| MIC | Whole Cell | 10 µg/mL | Candida albicans | [3] |
| MIC | Whole Cell | 10 µg/mL | Aspergillus fumigatus | [3] |
| EC₅₀ | Whole Cell | 3.8 µg/mL | Colletotrichum gloeosporioides | [8] |
| EC₅₀ | Whole Cell | 7.0 µg/mL | Colletotrichum scovillei | [8] |
| MIC | Whole Cell | 15.6 µg/mL | Candida tropicalis | [9] |
Experimental Workflow Overview
The following diagram outlines a general workflow for characterizing the effects of this compound on Pkc1 signaling in S. cerevisiae.
Experimental Protocols
Protocol 1: In Vitro Pkc1 Kinase Inhibition Assay
This protocol is adapted from methodologies used for kinase activity screening and is designed to measure the direct inhibitory effect of this compound on Pkc1 activity.
Materials:
-
Purified recombinant S. cerevisiae Pkc1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
This compound stock solution (in DMSO).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
ATP solution.
-
96-well plates.
-
Phosphocellulose paper or membrane.
-
Scintillation counter and fluid.
-
Phosphoric acid wash solution (0.5%).
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare the reaction mix containing kinase buffer, a final concentration of 10 µM ATP, 0.5 µCi [γ-³²P]ATP, and 0.5 mg/mL MBP.
-
Add Inhibitor: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Initiate Reaction: Add the purified Pkc1 enzyme to each well to start the reaction. The final volume should be approximately 25-50 µL.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Stop Reaction: Spot an aliquot from each well onto phosphocellulose paper/membrane to stop the reaction.
-
Washing: Wash the membrane extensively (e.g., 3-4 times for 10 minutes each) with 0.5% phosphoric acid to remove unincorporated ATP.
-
Quantification: Allow the membrane to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Cercosporamide concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Yeast Growth Inhibition and Hypersensitivity Assay
This protocol determines the minimum inhibitory concentration (MIC) and assesses the specific targeting of the Pkc1 pathway. S. cerevisiae mutants with reduced Pkc1 activity are hypersensitive to the compound, and this sensitivity can be suppressed by osmotic support.[2][3]
Materials:
-
S. cerevisiae wild-type strain (e.g., BY4741).
-
S. cerevisiae strain with compromised Pkc1 signaling (e.g., a strain with a temperature-sensitive allele of PKC1 or a deletion mutant of a downstream component like SLT2).
-
YPD (Yeast Extract Peptone Dextrose) liquid medium and agar (B569324) plates.
-
YPD plates supplemented with 1 M sorbitol.
-
This compound stock solution (in DMSO).
-
Sterile 96-well plates for MIC determination.
-
Spectrophotometer or plate reader (OD₆₀₀).
Procedure (Spot Assay):
-
Prepare Cultures: Grow overnight cultures of wild-type and mutant yeast strains in YPD at 30°C.
-
Normalize and Dilute: Normalize the cultures to an OD₆₀₀ of 1.0. Perform a 10-fold serial dilution series (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.
-
Prepare Plates: Use four types of plates: YPD, YPD + DMSO (vehicle control), YPD + Cercosporamide (e.g., 5-10 µg/mL), and YPD + Cercosporamide + 1 M Sorbitol.
-
Spotting: Spot 5 µL of each dilution onto the surface of the four plates.
-
Incubation: Incubate the plates at 30°C for 48-72 hours and document growth.
-
Interpretation:
-
Specificity: The mutant strain should show significantly less growth (hypersensitivity) on the Cercosporamide plate compared to the wild-type.
-
Osmotic Rescue: Growth of the hypersensitive strain on the Cercosporamide + Sorbitol plate should be restored, confirming that the compound's effect is due to loss of cell wall integrity.
-
Procedure (Liquid MIC Determination):
-
Prepare Inoculum: Dilute an overnight yeast culture to a starting OD₆₀₀ of ~0.05 in fresh YPD medium.
-
Serial Dilution of Compound: In a 96-well plate, perform a 2-fold serial dilution of this compound in YPD medium. Include a no-drug control and a medium-only blank.
-
Inoculation: Add the prepared yeast inoculum to each well.
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Measurement: Measure the final OD₆₀₀ of each well using a plate reader.
-
Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth.
Protocol 3: Western Blot Analysis of Slt2 (Mpk1) Phosphorylation
This protocol directly assesses if this compound inhibits the Pkc1 pathway in vivo by measuring the phosphorylation status of the downstream MAPK, Slt2. Activation of the pathway (e.g., by heat shock) is required to see a robust phosphorylation signal that can be inhibited.
Materials:
-
S. cerevisiae wild-type strain.
-
YPD medium.
-
This compound.
-
Trichloroacetic acid (TCA).
-
Glass beads.
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, protease and phosphatase inhibitor cocktails).
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies: Anti-phospho-p44/42 MAPK (which recognizes phosphorylated Slt2) and an antibody against a loading control (e.g., anti-Pgk1 or anti-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Culture Growth: Grow a yeast culture in YPD at 25°C to mid-log phase (OD₆₀₀ ~0.8).
-
Pre-treatment: Split the culture. To one half, add this compound (at a concentration near its MIC) and to the other, add DMSO (vehicle control). Incubate for 30-60 minutes.
-
Pathway Activation: Induce the CWI pathway by shifting the cultures to 39°C (heat shock) for 15 minutes. Keep an un-induced control at 25°C.
-
Cell Harvest: Rapidly harvest cells by centrifugation and flash-freeze the pellets in liquid nitrogen.
-
Protein Extraction: Resuspend cell pellets in 20% TCA and precipitate proteins on ice. Wash the pellet with acetone. Lyse the cells by bead beating in lysis buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Probe with the anti-phospho-MAPK antibody overnight at 4°C.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Loading Control: Strip the membrane and re-probe with the loading control antibody or run a parallel gel.
-
Interpretation: A strong phosphorylated Slt2 band should appear in the heat-shocked, DMSO-treated sample. This band should be significantly reduced or absent in the sample pre-treated with this compound, demonstrating inhibition of the Pkc1 signaling cascade.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PKC1 | SGD [yeastgenome.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular Analysis Reveals Localization of Saccharomyces cerevisiae Protein Kinase C to Sites of Polarized Growth and Pkc1p Targeting to the Nucleus and Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Cercosporamide as a chemical probe for fungal cell wall research
Application Notes and Protocols
(-)-Cercosporamide is a natural product that has emerged as a potent and selective chemical probe for investigating the fungal cell wall integrity (CWI) signaling pathway.[1][2] Its specific mode of action makes it an invaluable tool for researchers in mycology, drug discovery, and fungal biology. This document provides detailed application notes and experimental protocols for the use of this compound in fungal cell wall research.
Introduction
The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment.[3][4] Its unique composition, primarily consisting of chitin (B13524) and glucans, makes it an attractive target for antifungal therapies.[3][5][6] The biosynthesis and remodeling of the cell wall are tightly regulated by complex signaling networks, most notably the Cell Wall Integrity (CWI) pathway.[4][7][8][9]
This compound has been identified as a highly selective inhibitor of Protein Kinase C 1 (Pkc1), a key upstream regulator of the CWI pathway in fungi.[1][2][10] Pkc1 is a serine/threonine protein kinase that initiates a MAP kinase cascade in response to cell wall stress, ultimately leading to the transcriptional regulation of genes involved in cell wall biosynthesis and repair.[4][7][8] By inhibiting Pkc1, this compound disrupts this crucial signaling cascade, leading to a weakened cell wall, growth inhibition, and cell lysis, making it a powerful tool to study these processes.[1]
Data Presentation
The following tables summarize the quantitative data for this compound's activity against fungal Pkc1 and various fungal species.
Table 1: In Vitro Pkc1 Kinase Inhibition
| Fungal Species | Parameter | Value |
| Candida albicans | IC50 | <50 nM |
| Candida albicans | Ki | <7 nM |
Data sourced from[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | MIC (µg/mL) |
| Candida albicans | 10 |
| Aspergillus fumigatus | 10 |
| Candida tropicalis | 15.6 |
Table 3: Antifungal Activity against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) |
| Colletotrichum gloeosporioides | 3.8 |
| Colletotrichum scovillei | 7.0 |
Data sourced from[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the CWI pathway by this compound.
Caption: Workflow for characterizing this compound's effects.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a fungal strain of interest using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal strain of interest
-
Appropriate liquid growth medium (e.g., YPD for yeast, RPMI-1640 for molds)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile DMSO (vehicle control)
-
Positive control antifungal (e.g., Amphotericin B)
Procedure:
-
Prepare Fungal Inoculum: a. Culture the fungal strain on an appropriate agar (B569324) medium. b. Suspend a few colonies in sterile saline or growth medium. c. Adjust the cell density to a final concentration of 0.5-2.5 x 10^3 cells/mL in the final assay volume.
-
Prepare Serial Dilutions: a. In a 96-well plate, add 100 µL of growth medium to wells 2-12 of a designated row. b. Add 200 µL of the working concentration of this compound to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the row to well 10. Discard 100 µL from well 10. d. Well 11 should contain growth medium with the fungal inoculum and the same concentration of DMSO as the highest drug concentration well (vehicle control). e. Well 12 should contain only growth medium and the fungal inoculum (growth control).
-
Inoculation: a. Add 100 µL of the prepared fungal inoculum to wells 1-12.
-
Incubation: a. Seal the plate and incubate at the optimal temperature for the fungal strain (e.g., 30°C or 37°C) for 24-48 hours, or until visible growth is observed in the growth control well.
-
MIC Determination: a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.[12][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Protocol 2: In Vitro Pkc1 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against purified fungal Pkc1 kinase.
Materials:
-
Purified, active fungal Pkc1 kinase
-
This compound stock solution
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at a concentration near the Km for Pkc1)
-
Substrate for Pkc1 (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-32P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper and stop buffer (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare Reagents: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. Prepare a master mix containing the kinase assay buffer, Pkc1 kinase, and the substrate.
-
Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the Pkc1 master mix with the different concentrations of this compound or DMSO (vehicle control). b. Pre-incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for the radioactive method). d. Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.
-
Stop Reaction and Detection: a. Radioactive Method: i. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. ii. Wash the paper several times with phosphoric acid to remove unincorporated [γ-32P]ATP. iii. Measure the incorporated radioactivity using a scintillation counter. b. Non-Radioactive Method: i. Follow the manufacturer's instructions for the specific kinase assay kit (e.g., add the ADP-Glo™ reagent to stop the reaction and measure luminescence).
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Synergy Testing with Cell Wall-Active Antifungals
This protocol uses a checkerboard microdilution assay to assess the synergistic antifungal activity of this compound with another cell wall-targeting agent, such as an echinocandin (e.g., caspofungin).
Materials:
-
This compound stock solution
-
Echinocandin stock solution (e.g., caspofungin)
-
Fungal strain of interest
-
Appropriate liquid growth medium
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare Drug Dilutions: a. Prepare serial 2-fold dilutions of this compound in the growth medium along the x-axis of a 96-well plate (e.g., columns 1-10). b. Prepare serial 2-fold dilutions of the echinocandin in the growth medium along the y-axis of the plate (e.g., rows A-G). c. The final volume in each well containing the drug dilutions should be 50 µL. d. Include a row and column with no drugs to serve as growth controls.
-
Inoculation: a. Prepare a fungal inoculum as described in Protocol 1. b. Add 100 µL of the fungal inoculum to each well of the 96-well plate.
-
Incubation: a. Incubate the plate under the same conditions as for the MIC determination.
-
Data Analysis: a. After incubation, measure the OD at 600 nm for each well. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI values as follows:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 4.0: Indifference
- FICI > 4.0: Antagonism
The synergistic effect of this compound with echinocandins highlights the potential of targeting different components of the cell wall biosynthesis and regulatory pathways for combination therapy.[1][2]
References
- 1. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cell Wall Biogenesis in Saccharomyces cerevisiae: The Cell Wall Integrity Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 6. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Wall Integrity Pathway Involved in Morphogenesis, Virulence and Antifungal Susceptibility in Cryptococcus neoformans [mdpi.com]
- 10. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Measuring the Inhibitory Effect of (-)-Cercosporamide on eIF4E Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the effect of (-)-Cercosporamide on the phosphorylation of eukaryotic initiation factor 4E (eIF4E). This compound is a natural product that has been identified as a potent inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2), the sole kinases responsible for phosphorylating eIF4E at Serine 209.[1][2] This phosphorylation event is a critical node in signaling pathways that promote cancer cell proliferation, survival, and metastasis.[3][4] Therefore, accurately quantifying the inhibitory effect of this compound on eIF4E phosphorylation is crucial for its preclinical and clinical development as a potential anti-cancer therapeutic.
Signaling Pathway of this compound Action
This compound exerts its effect by directly inhibiting the kinase activity of MNK1 and MNK2. These kinases are downstream effectors of the MAPK/ERK and p38 signaling pathways. Once activated, MNK1/2 phosphorylate eIF4E at Serine 209, a key regulatory step in cap-dependent translation of mRNAs encoding proteins involved in cell growth and survival. By inhibiting MNK1/2, this compound prevents eIF4E phosphorylation, leading to a reduction in the translation of these oncogenic proteins.[5][6][7]
Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on MNK1 and MNK2 kinases and its effect on eIF4E phosphorylation in various cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| MNK1 IC50 | 116 nM | In vitro kinase assay | [2] |
| MNK2 IC50 | 11 nM | In vitro kinase assay | [2] |
| eIF4E Phosphorylation Inhibition | Dose-dependent | U937, MM6, K562 (AML) | [5] |
| eIF4E Phosphorylation Inhibition | Partial suppression at concentrations >1 µM | HCT116 (Colon Cancer) | [8] |
| eIF4E Phosphorylation Inhibition | Dose-dependent | MDA-MB-231 (Breast Cancer) | [9] |
| eIF4E Phosphorylation Inhibition | Effective inhibition | B16 (Melanoma) | [8] |
Experimental Workflow
A typical workflow for assessing the effect of this compound on eIF4E phosphorylation involves cell culture, treatment with the compound, cell lysis, and subsequent analysis by Western Blotting, ELISA, or Mass Spectrometry.
Caption: Workflow for measuring this compound's effect on p-eIF4E.
Detailed Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
This protocol is critical for preserving the phosphorylation status of proteins.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar) supplemented with:
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich, P8340)
-
Phosphatase Inhibitor Cocktail 2 & 3 (e.g., Sigma-Aldrich, P5726 & P0044)
-
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
After treatment with this compound, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.[8]
-
Aspirate the PBS completely and add ice-cold lysis buffer to the plate (e.g., 100-150 µL for a well of a 6-well plate).[8]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
The samples are now ready for downstream analysis or can be stored at -80°C.
Western Blotting for Phospho-eIF4E (Ser209)
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10][11]
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209) antibody (e.g., Cell Signaling Technology #9741)
-
Mouse or Rabbit anti-total eIF4E antibody (e.g., Cell Signaling Technology #9742)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total eIF4E and a loading control.
Sandwich ELISA for Phospho-eIF4E (Ser209)
Commercial kits are available and recommended for this application (e.g., PathScan® Phospho-eIF4E (Ser209) Sandwich ELISA Kit, Cell Signaling Technology #7938). The following is a general protocol.
Materials:
-
ELISA plate pre-coated with a capture antibody for eIF4E
-
Cell lysates
-
Detection antibody (anti-phospho-eIF4E (Ser209))
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Plate reader
Protocol:
-
Prepare cell lysates as described in Protocol 1.
-
Add diluted cell lysates to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature or overnight at 4°C.[13]
-
Wash the wells multiple times with wash buffer.[13]
-
Add the detection antibody (anti-phospho-eIF4E (Ser209)) to each well and incubate for 1 hour at room temperature.[14]
-
Wash the wells to remove unbound detection antibody.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[13]
-
Wash the wells thoroughly.
-
Add the TMB substrate and incubate in the dark until a color develops.[14]
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of phosphorylated eIF4E.
In Vitro MNK1/2 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of MNK1 and MNK2.
Materials:
-
Recombinant active MNK1 or MNK2 enzyme
-
Recombinant eIF4E protein (substrate)
-
Kinase buffer
-
ATP (including radiolabeled [γ-³²P]ATP)
-
This compound
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Protocol:
-
Set up kinase reactions in microcentrifuge tubes containing kinase buffer, recombinant MNK1 or MNK2, and recombinant eIF4E.
-
Add varying concentrations of this compound or a vehicle control (DMSO) to the reactions and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (containing a spike of [γ-³²P]ATP).
-
Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated eIF4E.
-
Quantify the band intensities to determine the extent of inhibition by this compound and calculate the IC50 value.
Mass Spectrometry-Based Phosphoproteomics
Mass spectrometry offers a highly sensitive and unbiased approach to identify and quantify changes in protein phosphorylation.
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1, ensuring the use of protease and phosphatase inhibitors.[1]
-
Digest the proteins into peptides using an enzyme such as trypsin.[5]
-
Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6][15]
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Sequest) to identify the phosphopeptides and quantify their relative abundance between control and this compound-treated samples.[15] This will confirm the inhibition of phosphorylation at Serine 209 of eIF4E and may reveal other off-target effects.
References
- 1. ba333.free.fr [ba333.free.fr]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-eIF4E (Ser209) (F4E5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. PathScan® RP Phospho-eIF4E (Ser209) Sandwich ELISA Kit (#7938) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting & Optimization
(-)-Cercosporamide solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of (-)-Cercosporamide in DMSO and aqueous solutions. Due to its hydrophobic nature, working with this compound in aqueous experimental settings can be challenging. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure successful preparation and application of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. It is readily soluble in DMSO.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in DMSO is 10 mM, which is equivalent to 3.31 mg/mL.
Q3: Can I dissolve this compound directly in aqueous solutions like water, PBS, or cell culture media?
A3: Direct dissolution of this compound in purely aqueous solutions is not recommended. Like many organic compounds, it is poorly soluble in water. To achieve a desired concentration in an aqueous medium, it is necessary to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer or medium.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A4: This phenomenon, often referred to as "solvent shock" or "crashing out," is common for hydrophobic compounds. To prevent precipitation, add the DMSO stock solution dropwise into the aqueous solution while vigorously vortexing or stirring. This rapid dispersion helps to avoid localized high concentrations of the compound that exceed its aqueous solubility limit.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q6: How does pH affect the solubility of this compound?
A6: While specific data for this compound is limited, the solubility of ionizable compounds can be significantly influenced by pH. For weakly acidic or basic compounds, adjusting the pH of the aqueous solution can increase solubility by promoting the formation of the more soluble ionized form. However, the impact of pH on this compound solubility has not been extensively documented.
Q7: How does temperature affect the solubility of this compound?
A7: For most solid compounds, solubility increases with temperature. If you encounter dissolution difficulties, gentle warming of the solution (e.g., in a 37°C water bath) may help. However, be cautious about the potential for compound degradation at elevated temperatures. The effect of temperature on the solubility of this compound has not been specifically reported.
Data Presentation: Solubility Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 10 | 3.31 | Recommended for stock solutions. |
| Ethanol | Soluble | Not specified | |
| Methanol | Soluble | Not specified | |
| Dimethylformamide (DMF) | Soluble | Not specified | |
| Aqueous Solutions (Water, PBS, Cell Culture Media) | Very Low | Not specified | Inherently poor solubility. Requires dilution from a stock in an organic solvent. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in DMSO. | - Concentration is too high.- DMSO is not anhydrous (has absorbed water). | - Do not exceed the maximum solubility of 10 mM.- Use fresh, anhydrous DMSO.- Gentle warming (37°C) and vortexing or sonication can aid dissolution. |
| Precipitate forms immediately upon adding DMSO stock to aqueous media. | - "Solvent shock" due to rapid change in polarity.- Final concentration exceeds the aqueous solubility limit. | - Add the DMSO stock solution dropwise to the aqueous medium while vigorously vortexing or stirring.- Lower the final concentration of this compound.- Perform serial dilutions in the aqueous medium instead of a single large dilution. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | - The compound is slowly precipitating out of the supersaturated solution. | - Use the prepared working solution immediately.- Consider if the final concentration can be lowered. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Variability in the preparation of working solutions. | - Always ensure your DMSO stock solution is clear before use.- Standardize your dilution protocol. Prepare a master mix of the final working solution for each experiment to ensure consistency. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 331.3 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Methodology:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 3.31 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-warm Medium: If using cell culture medium, pre-warm it to the desired experimental temperature (e.g., 37°C).
-
Calculate Volumes: Determine the volume of the 10 mM DMSO stock solution needed to achieve the desired final concentration in your aqueous medium. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution: Add the aqueous medium to a sterile tube. While vigorously vortexing the tube, add the calculated volume of the this compound DMSO stock solution dropwise to the medium.
-
Final Mixing: Continue to vortex for an additional 15-30 seconds to ensure the compound is fully dispersed.
-
Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
How to prevent (-)-Cercosporamide precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with (-)-Cercosporamide precipitation in cell culture media. The following information is designed to help you optimize your experimental workflow and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a natural product initially identified for its antifungal properties. In mammalian cells, it is a potent inhibitor of several kinases, including MAP kinase-interacting kinases 1 and 2 (Mnk1/2), Janus kinase 3 (JAK3), and Protein kinase C1 (Pkc1).[1] By inhibiting these kinases, this compound blocks the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key regulator of protein synthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethyl acetate, and chloroform.[2] The solubility in DMSO is reported to be up to 10 mM or 5 mg/mL.[2]
Q3: Why is my this compound precipitating in the cell culture medium?
A3: Precipitation of this compound in cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium. This can be influenced by the final concentration of the compound, the dilution method, the temperature of the media, and interactions with media components.[3][4]
Q4: Can the final concentration of DMSO in the cell culture medium affect this compound's solubility and my cells?
A4: Yes. While DMSO is an excellent solvent for this compound, its final concentration in the cell culture medium is critical. Most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), but this concentration may not be sufficient to keep a high concentration of a hydrophobic compound in solution.[4][5] It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and ideally below 0.1% to avoid solvent-induced cytotoxicity.[3][6]
Q5: Can components of the cell culture medium affect the stability of my this compound solution?
A5: Yes, components in the cell culture medium, especially proteins in fetal bovine serum (FBS), can interact with small molecules.[7][8] Serum proteins like albumin can sometimes bind to hydrophobic compounds, which can help to keep them in solution.[4][7] However, interactions with salts and other components could potentially lead to the formation of insoluble complexes.[3]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding this compound to the Media
This is a common problem referred to as "solvent shock" or "crashing out," where the rapid change in solvent polarity upon dilution causes the compound to become insoluble.
| Potential Cause | Troubleshooting Steps |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific cell culture medium. |
| Improper dilution method. | Pre-warm the cell culture medium to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid and even distribution.[3] Consider performing a serial dilution in pre-warmed media to gradually decrease the solvent concentration.[4] |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. For example, dilute a 10 mM stock to 1 mM in DMSO first, then add it to your media. |
| Media is at a low temperature. | Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease the solubility of hydrophobic compounds.[3] |
Issue 2: Precipitate Forms After a Few Hours or Days of Incubation
This may indicate issues with compound stability, interactions with media components over time, or changes in the culture environment.
| Potential Cause | Troubleshooting Steps |
| Compound instability in the aqueous environment. | Prepare fresh this compound-containing media for each media change rather than storing the diluted solution. |
| Interaction with media components over time. | If using serum-free media, consider if your experiment can be performed with a low percentage of serum, as serum proteins can help maintain solubility.[4][7] |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation, especially in long-term experiments.[3] |
| Changes in media pH due to cell metabolism. | In dense or rapidly growing cultures, cellular metabolism can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds. Monitor the pH and consider more frequent media changes.[3] |
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 331.28 g/mol | [1] |
| Formula | C₁₆H₁₃NO₇ | [1] |
| Purity | ≥96% (HPLC) | [1] |
| Storage | Store at -20°C | [1] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 10 mM (3.31 mg/mL) | [1] |
| DMSO | 5 mg/mL | [2] |
| Ethyl Acetate | 1 mg/mL | [2] |
| Chloroform | 1 mg/mL | [2] |
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| Mnk2 | 11 nM | [1] |
| JAK3 | 31 nM | [1] |
| Mnk1 | 116 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. A DMSO stock solution of this compound (1 mg/mL) is reported to be stable for at least three months at -20°C.[2]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol helps determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM/F-12) with or without serum, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the DMSO stock to the pre-warmed medium and mix immediately by gentle vortexing or inversion. Ensure the final DMSO concentration remains below a non-toxic level (e.g., 0.5%).
-
Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the dilutions at 37°C in a 5% CO₂ incubator for a period relevant to your experiment (e.g., 2 hours, 24 hours).
-
Visually inspect the dilutions again for any delayed precipitation.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions. It is advisable to use a working concentration below this limit to ensure the compound remains in solution throughout your experiment.
Protocol 3: Treating Cells with this compound
This protocol outlines the steps for diluting the stock solution and treating cultured cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Cultured cells in the exponential growth phase
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Determine the desired final concentration of this compound for your experiment, ensuring it is below the maximum soluble concentration determined in Protocol 2.
-
Calculate the volume of the stock solution needed to achieve the final concentration.
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium if necessary to ensure the final volume of DMSO added to the cells is minimal.
-
Add the calculated volume of the this compound solution (or intermediate dilution) dropwise to the culture medium in the flask or plate while gently swirling to mix.
-
Prepare a vehicle control by adding an equivalent volume of DMSO (without the compound) to a separate culture vessel.
-
Return the cells to the incubator for the desired treatment duration.
Visualizations
References
- 1. Cercosporamide | Mnk | Tocris Bioscience [tocris.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability of (-)-Cercosporamide in solution for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (-)-Cercosporamide in solution for long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][2] Once dissolved in DMSO, it is recommended to store the stock solution in small aliquots at -20°C or, for extended storage, at -80°C to minimize degradation.[3] General guidelines for small molecule solutions suggest they are usable for up to one month when stored at -20°C; however, for optimal results, preparing fresh solutions is always the best practice.[1]
Q2: How many times can I freeze-thaw my this compound stock solution?
A2: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation.[1][3] The presence of residual moisture in DMSO can contribute to degradation during these cycles.[4] To mitigate this, it is best to aliquot the stock solution into single-use volumes. If repeated use from a single vial is necessary, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: My this compound solution appears to have precipitated after dilution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many small molecules.[2][4] This is often due to the lower solubility of the compound in the aqueous buffer. To address this, you can try gentle warming (e.g., in a 37°C water bath) and vortexing or sonication to redissolve the precipitate.[2] If precipitation persists, consider modifying your dilution method by performing serial dilutions or exploring the use of solubilizing agents, provided they are compatible with your assay.[4]
Q4: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?
A4: A loss of activity can be attributed to several factors, including chemical degradation of the compound in your stock solution or in the assay medium.[3] this compound, as a dibenzofuran (B1670420) derivative, may be sensitive to light.[5] Additionally, instability in aqueous solutions, cellular metabolism, or adsorption to plasticware can reduce the effective concentration of the compound.[4] It is advisable to perform a stability assessment of the compound in your specific assay medium.[4]
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
Symptoms:
-
Decreased or inconsistent results in biological assays.
-
Visible changes in the color or clarity of the stock solution.
Troubleshooting Protocol:
-
Analytical Assessment: The most definitive way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Procedure: Analyze an aliquot of your current stock solution.
-
Analysis: Compare the chromatogram to that of a freshly prepared solution or a previously established reference standard. A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.
-
-
Preparation of Fresh Stock Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound.
-
Review Storage and Handling Procedures: Ensure that stock solutions are stored in tightly sealed, light-protected (amber) vials at or below -20°C. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.
Issue 2: Loss of this compound Activity in Cell-Based Assays
Symptoms:
-
Higher than expected IC50 values.
-
Reduced efficacy in inhibiting the target signaling pathway.
Troubleshooting Protocol:
-
Assess Stability in Assay Medium: Incubate this compound in your cell culture medium (without cells) for the duration of your experiment. At different time points, collect samples and analyze the concentration of the intact compound using HPLC or LC-MS. A significant decrease in concentration indicates instability in the medium.
-
Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A more rapid decrease in the concentration of this compound compared to the cell-free control suggests that the compound is being metabolized by the cells.[4]
-
Check for Adsorption to Plasticware: To test for non-specific binding, incubate a solution of this compound in your assay plate or tube under standard conditions. After the incubation period, transfer the solution to a new container and measure the concentration of the compound. A significant difference between the initial and final concentrations suggests adsorption to the plasticware.[4]
Data Presentation
Table 1: General Recommendations for Storage of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid | N/A | -20°C | Up to 6 months | Protect from light and moisture. |
| Stock | Anhydrous DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
| Stock | Anhydrous DMSO | -80°C | > 1 month (extended) | Aliquot to avoid freeze-thaw cycles. Use amber vials. |
Note: The stability of this compound in solution is dependent on various factors. The timeframes provided are general guidelines. For critical experiments, it is always recommended to use freshly prepared solutions or to perform a stability study under your specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent over time.
1. Materials and Reagents:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh the required amount of solid this compound and dissolve it in the chosen solvent to prepare a 10 mM stock solution.
-
Working Solution (100 µM): Dilute the stock solution with the same solvent to a working concentration of 100 µM.
3. Stability Study Setup:
-
Dispense aliquots of the 100 µM working solution into amber HPLC vials.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Prepare a "Time 0" sample by immediately analyzing a freshly prepared 100 µM solution.
4. HPLC Analysis:
-
Method: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A gradient elution method on a C18 column is a common starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute more hydrophobic compounds.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
-
Analysis Schedule: Analyze the stored samples at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the "Time 0" sample.
-
Monitor for the appearance and increase of any new peaks, which would indicate degradation products.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
References
Identifying and minimizing off-target effects of (-)-Cercosporamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of (-)-Cercosporamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a kinase inhibitor with several known primary targets. It was initially identified as a potent and selective inhibitor of fungal Pkc1, which is involved in cell wall integrity.[1][2] In mammalian cells, it is a potent inhibitor of MAP-kinase interacting kinase 1 (Mnk1) and 2 (Mnk2), as well as Janus kinase 3 (JAK3).[3]
Q2: What are the known off-target effects of this compound?
While considered relatively selective, this compound has been shown to inhibit other kinases to a lesser extent. A screening against a panel of 76 kinases revealed that besides Mnk1/2 and JAK3, other kinases are inhibited with significantly lower potency. For a detailed breakdown of known on-target and off-target IC50 values, please refer to the data tables below. Comprehensive kinome-wide screening is recommended to fully characterize the off-target profile in your specific experimental system.
Q3: My experimental results with this compound are not consistent with the known functions of its primary targets. What could be the cause?
This could be indicative of an off-target effect. Unintended interactions with other cellular proteins can lead to unexpected phenotypes.[4] It is also possible that the primary targets have uncharacterized roles in your specific cellular model. To investigate this, we recommend a series of validation experiments, including the use of structurally unrelated inhibitors of the same target and target knockdown/knockout experiments to see if the phenotype is recapitulated.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for the correct interpretation of your results. Key strategies include:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Employ orthogonal controls: Use a structurally dissimilar inhibitor of the same target to confirm that the observed phenotype is not due to the chemical scaffold of this compound.
-
Validate with genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target and verify that the resulting phenotype matches that of this compound treatment.
-
Consider medicinal chemistry approaches: If you are in a drug development setting, medicinal chemistry strategies can be employed to improve the selectivity of the compound. This can involve modifying the structure to reduce interactions with off-target kinases.[5][6][7][8][9][10][11]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed
If you observe a cellular phenotype that does not align with the known functions of Mnk1/2, JAK3, or other primary targets of this compound, it is crucial to determine if this is due to an off-target effect.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
Quantitative Data Summary
The following tables summarize the known inhibitory activities of this compound against its primary targets and a selection of off-target kinases.
Table 1: On-Target Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Reference |
| Mnk1 | 116 | [3] |
| Mnk2 | 11 | [3] |
| JAK3 | 31 | [3] |
| Pkc1 (fungal) | <50 | [2] |
Table 2: Off-Target Kinase Inhibition by this compound (Selected Kinases with IC50 < 5 µM)
| Off-Target Kinase | IC50 (µM) |
| DYRK2 | 1.3 |
| PIM1 | 1.8 |
| HIPK2 | 2.1 |
| MST2 | 2.5 |
| DYRK1A | 3.0 |
| GSK3β | 3.5 |
| PKACα | 4.2 |
| CAMK2δ | 4.8 |
Data compiled from a kinase panel screening. It is important to note that inhibitory concentrations for off-targets are significantly higher than for on-targets.
Experimental Protocols
Below are detailed protocols for key experiments to identify and characterize the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for determining the selectivity of this compound against a broad panel of kinases.
Objective: To identify the on- and off-target kinases of this compound and determine their respective IC50 values.
Materials:
-
This compound
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
384-well plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to be tested.
-
Reaction Setup: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP to the kinase reaction buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures kinase activity (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Read the signal on a plate reader. Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment.[12][13][14][15]
Objective: To confirm that this compound binds to its intended target(s) in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against the target protein(s)
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
Protocol 3: Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)
This approach can identify both on- and off-target proteins of this compound in an unbiased manner.[16]
Objective: To identify the complete protein interaction profile of this compound in a cellular lysate.
Materials:
-
This compound derivative with a linker for immobilization
-
Affinity chromatography resin
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Probe Immobilization: Covalently attach the this compound derivative to the affinity chromatography resin.
-
Affinity Purification: Incubate the immobilized probe with cell lysate to allow for binding of target and off-target proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the resin.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound sample compared to a control resin.
dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#5F6368"];
References
- 1. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journaljcti.com [journaljcti.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
Technical Support Center: Addressing (-)-Cercosporamide Resistance in Fungal Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Cercosporamide and encountering potential fungal resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective and potent inhibitor of fungal Protein Kinase C 1 (Pkc1).[1][2] Pkc1 is a crucial component of the cell wall integrity (CWI) signaling pathway, which is highly conserved across fungal species and essential for fungal growth and survival.[1][2] By inhibiting Pkc1, this compound disrupts cell wall biosynthesis, leading to fungal cell death.
Q2: What are the likely mechanisms of acquired resistance to this compound in fungal strains?
A2: While specific widespread clinical resistance to this compound has not been extensively documented, based on its mechanism of action and established principles of antifungal resistance, the following are the most probable mechanisms:
-
Target Site Modification: Mutations in the PKC1 gene that alter the structure of the Pkc1 kinase could reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Upregulation of Efflux Pumps: Fungal cells can develop resistance by overexpressing ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. These pumps can actively efflux this compound from the cell, reducing its intracellular concentration to sub-lethal levels.
-
Activation of Stress Response Pathways: Fungi possess intricate stress response networks. It is plausible that compensatory activation of alternative signaling pathways could bypass the effects of Pkc1 inhibition and promote cell survival.
Q3: Can this compound be used in combination with other antifungal agents?
A3: Yes, studies have shown that this compound exhibits strong synergistic effects when combined with echinocandins.[1] Echinocandins inhibit β-1,3-glucan synthase, another key enzyme in the cell wall biosynthesis pathway. Targeting two different components of this essential pathway simultaneously can be a highly effective strategy to enhance antifungal activity and potentially circumvent resistance.
Q4: Are there known quantitative data for the inhibitory activity of this compound?
A4: Yes, the following tables summarize key quantitative data for this compound's activity.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Fungal Species | Reference |
| IC50 (Pkc1 Kinase) | <50 nM | Candida albicans | [1] |
| Ki (Pkc1 Kinase) | <7 nM | Candida albicans | [1] |
| MIC | 10 µg/mL | Candida albicans | [1] |
| MIC | 10 µg/mL | Aspergillus fumigatus | [1] |
Table 2: Synergistic Antifungal Activity of this compound with an Echinocandin Analog
| Compound(s) | Concentration | % Inhibition of C. albicans Growth | Reference |
| This compound | 1 µg/mL | ~10% | [1] |
| Echinocandin Analog | 0.5 ng/mL | ~5% | [1] |
| This compound + Echinocandin Analog | 1 µg/mL + 0.5 ng/mL | >95% | [1] |
Troubleshooting Guides
Guide 1: Investigating Increased MIC of this compound in a Fungal Strain
-
Problem: A previously susceptible fungal strain now exhibits a significantly higher Minimum Inhibitory Concentration (MIC) for this compound.
-
Possible Causes & Troubleshooting Steps:
-
Experimental Error:
-
Verify Inoculum Density: Ensure the fungal inoculum is prepared to the correct density as specified in the MIC assay protocol.
-
Confirm Drug Concentration: Double-check the preparation and dilution of the this compound stock solution.
-
Repeat MIC Assay: Perform the MIC assay again with freshly prepared reagents and a new culture of the strain to confirm the resistance phenotype.
-
-
Target Site Mutation (PKC1):
-
Sequence the PKC1 Gene: Extract genomic DNA from both the resistant and the parental susceptible strain. Amplify and sequence the PKC1 gene from both strains.
-
Compare Sequences: Align the sequences to identify any mutations in the resistant strain's PKC1 gene that could lead to amino acid changes in the Pkc1 protein, potentially affecting the drug-binding site.
-
-
Upregulation of Efflux Pumps:
-
Perform Efflux Pump Assay: Utilize a fluorescent substrate-based assay (e.g., using Nile Red or Rhodamine 6G) to compare efflux activity between the resistant and susceptible strains. Increased fluorescence retention in the presence of an efflux pump inhibitor would suggest this mechanism.
-
Gene Expression Analysis (RT-qPCR): Quantify the transcript levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) in both strains. A significant upregulation in the resistant strain would indicate the involvement of efflux pumps.
-
-
-
Experimental Workflow for Investigating Resistance:
Workflow for troubleshooting this compound resistance.
Guide 2: this compound Shows Reduced Efficacy in an In Vitro Kinase Assay
-
Problem: The inhibitory effect of this compound on Pkc1 kinase activity is lower than expected.
-
Possible Causes & Troubleshooting Steps:
-
Assay Conditions:
-
ATP Concentration: this compound is an ATP-competitive inhibitor. Ensure the ATP concentration in your assay is appropriate. High concentrations of ATP will compete with the inhibitor and lead to an underestimation of its potency.
-
Enzyme Purity and Activity: Verify the purity and activity of your recombinant Pkc1 enzyme preparation.
-
Buffer Components: Check the composition of your kinase buffer for any interfering substances.
-
-
Inhibitor Integrity:
-
Proper Storage: Ensure that the this compound stock solution has been stored correctly to prevent degradation.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor for each experiment.
-
-
Mutant Pkc1 Enzyme:
-
If you are using a Pkc1 enzyme preparation from a resistant fungal strain, it may contain mutations that reduce the binding of this compound. Refer to Guide 1 for investigating target site mutations.
-
-
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M MOPS buffer.
-
Drug Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative (sterility) control.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: In Vitro Pkc1 Kinase Inhibition Assay
-
Reagents and Buffers:
-
Purified recombinant Pkc1 enzyme.
-
Pkc1 substrate (e.g., a specific peptide substrate).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
ATP solution.
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a microplate, add the diluted inhibitor or vehicle (DMSO control).
-
Add the Pkc1 enzyme and the substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (e.g., by quantifying ADP production via luminescence).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualization
The Pkc1-mediated cell wall integrity signaling pathway in fungi.
References
- 1. PKC Signaling Regulates Drug Resistance of the Fungal Pathogen Candida albicans via Circuitry Comprised of Mkc1, Calcineurin, and Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] PKC Signaling Regulates Drug Resistance of Candida albicans and Saccharomyces cerevisiae via Divergent Circuitry Composed of the MAPK Cascade, Calcineurin and Hsp90 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the In vivo Bioavailability of (-)-Cercosporamide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of (-)-Cercosporamide in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed protocols to improve its bioavailability and ensure reliable experimental outcomes.
Troubleshooting Guide: Common Issues in this compound In Vivo Studies
Researchers often encounter the following issues when working with this compound in vivo, primarily due to its low aqueous solubility:
-
Low and Variable Oral Bioavailability: Inconsistent plasma concentrations of the compound across study subjects, leading to unreliable pharmacokinetic and pharmacodynamic data.
-
Poor Compound Exposure: Insufficient drug concentration at the target site to elicit a therapeutic or biological effect.
-
Precipitation Upon Dosing: The compound may precipitate out of the dosing vehicle upon administration, particularly when using aqueous-based vehicles, leading to inaccurate dosing and potential local toxicity.
-
Difficulty in Preparing Homogeneous Dosing Formulations: Challenges in achieving a stable and uniform suspension or solution for accurate administration.
These issues can often be addressed by employing appropriate formulation strategies to enhance the solubility and dissolution rate of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of this compound is likely attributable to its poor aqueous solubility. Like many natural products and kinase inhibitors, its chemical structure is largely hydrophobic, limiting its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. While some sources describe it as "orally bioavailable," this is a qualitative statement, and achieving consistent and adequate plasma levels for in vivo efficacy studies can be challenging without proper formulation.
Q2: What are the recommended formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. The choice of strategy will depend on the specific experimental needs and the physicochemical properties of the compound. Key approaches include:
-
Co-solvent Formulations: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.
-
Surfactant-Based Formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility.
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in a lipidic vehicle, which can enhance lymphatic uptake and bypass first-pass metabolism.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create an amorphous form, which typically has a higher dissolution rate than the crystalline form.
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area for dissolution.
-
Salt Formation: Creating a salt of the parent compound can significantly improve solubility and dissolution rate. A study on a derivative of this compound showed that its potassium salt had high solubility and good oral bioavailability (58%).
Q3: Can you provide a starting point for a simple co-solvent formulation for an initial in vivo study?
A3: A common and relatively simple co-solvent formulation for preclinical in vivo studies involves a mixture of DMSO, PEG 400, and saline or water. A typical starting formulation could be:
-
5-10% DMSO
-
30-40% PEG 400
-
50-65% Saline or Water
It is crucial to first dissolve the this compound in DMSO and then slowly add the PEG 400, followed by the aqueous component, ensuring the compound remains in solution. Always perform a small-scale test to check for precipitation before preparing the full batch for dosing.
Quantitative Data Summary
The following table provides hypothetical data illustrating the potential improvements in pharmacokinetic parameters of this compound with different formulation strategies. These values are for illustrative purposes to guide formulation selection and are not based on direct experimental data for this compound.
| Formulation Strategy | Vehicle Composition | Hypothetical Cmax (ng/mL) | Hypothetical AUC (ng*h/mL) | Hypothetical Bioavailability (%) |
| Simple Suspension | 0.5% Carboxymethyl cellulose (B213188) (CMC) in water | 50 ± 15 | 200 ± 60 | < 5% |
| Co-solvent | 10% DMSO, 40% PEG 400, 50% Saline | 250 ± 50 | 1200 ± 250 | ~15-20% |
| Lipid-Based Formulation | 30% Capryol 90, 50% Cremophor EL, 20% PEG 400 | 600 ± 120 | 3500 ± 700 | ~30-40% |
| Nanosuspension | This compound nanocrystals in 0.5% HPMC | 800 ± 150 | 5000 ± 900 | > 40% |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), USP grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the required dose and final concentration: Based on the animal's weight and the desired dose (e.g., mg/kg), calculate the final concentration of this compound needed in the dosing vehicle.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and place it in a sterile vial. Add the required volume of DMSO to achieve a 10% DMSO concentration in the final formulation. Vortex thoroughly until the compound is completely dissolved.
-
Add PEG 400: To the DMSO solution, add the required volume of PEG 400 to make up 40% of the final volume. Vortex again to ensure complete mixing.
-
Add Saline: Slowly add the sterile saline to reach the final desired volume while continuously vortexing.
-
Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. Prepare fresh on the day of dosing.
Protocol 2: Preparation of a Lipophilic Salt and Lipid-Based Formulation
This protocol is adapted from methods used for other poorly soluble kinase inhibitors and represents a more advanced approach to significantly enhance bioavailability.
Part A: Preparation of this compound Docusate (B154912) (Lipophilic Salt)
Materials:
-
This compound
-
Sodium docusate
-
Ethyl acetate (B1210297)
-
Deionized water
-
Silver nitrate (B79036) solution (0.02 M)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and an equimolar amount of sodium docusate in a biphasic solution of ethyl acetate and deionized water.
-
Stir the mixture vigorously for several hours at room temperature.
-
Separate the organic layer (ethyl acetate).
-
Wash the organic layer repeatedly with cold deionized water until a negative silver nitrate test is obtained (indicating the removal of sodium chloride).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the this compound docusate salt as a solid.
Part B: Preparation of the Lipid-Based Formulation
Materials:
-
This compound docusate
-
Lipidic excipients (e.g., Capryol 90, Cremophor EL, PEG 400)
-
Sterile vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a placebo lipid-based formulation by mixing the selected lipidic excipients (e.g., 30% Capryol 90, 50% Cremophor EL, 20% PEG 400) in a sterile vial.
-
Gently warm the mixture if necessary to ensure homogeneity.
-
Add the prepared this compound docusate to the placebo formulation at the desired concentration.
-
Stir the mixture until the salt is completely dissolved, creating a clear, isotropic solution. This formulation can then be administered orally.
Visualizations
Signaling Pathways
This compound has been shown to inhibit different kinases in fungi and mammalian cells.
Caption: Fungal Pkc1 Signaling Pathway Inhibition by this compound.
Caption: Mammalian Mnk1/2 Signaling Pathway Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Co-solvent Formulation of this compound.
Technical Support Center: Optimizing Cell Viability Assays with (-)-Cercosporamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing cell viability assays with the natural compound (-)-Cercosporamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural fungal metabolite. Its primary mechanism of action in cancer cells is the inhibition of MAP kinase-interacting kinases (Mnk1 and Mnk2).[1][2] This inhibition prevents the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a critical step in mRNA translation, which subsequently suppresses cell proliferation and can lead to apoptosis.[1][3][4] It has also been identified as a potent inhibitor of Protein Kinase C (PKC), particularly the Pkc1 kinase in fungi, which is involved in maintaining cell wall integrity.[5][6]
Q2: Which cell viability assay is best for testing this compound?
A2: While tetrazolium-based assays like MTT, XTT, and MTS are common, they are susceptible to interference from natural compounds.[7] this compound, as a natural product, may have reducing properties that can directly convert the assay substrate (e.g., MTT) to its colored product (formazan), leading to an overestimation of cell viability.[8][9] It is highly recommended to use an ATP-based luminescence assay (e.g., CellTiter-Glo®) as a more reliable alternative, as it is less prone to compound interference.[7][10] If using a tetrazolium assay, rigorous controls are essential (see Troubleshooting Q3).
Q3: How do I determine the optimal concentration range for this compound in my experiments?
A3: The optimal concentration depends heavily on the cell line being tested. Based on published data, this compound is a potent kinase inhibitor with IC50 values in the nanomolar range for its primary targets, Mnk1 and Mnk2.[2][11] For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 50 µM) concentrations to determine the EC50 value for your specific cell model.
Q4: What is the recommended solvent for this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[2] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it in the culture medium for your experiments. Always include a vehicle control (medium with the same final concentration of DMSO as your highest treatment dose) in your experimental setup to account for any solvent effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Inconsistent results between experiments | 1. Variable Cell Seeding: Inconsistent initial cell number. 2. Cell Health/Passage Number: Cells are unhealthy, contaminated, or at a high passage number. 3. Edge Effects: Evaporation from wells at the plate's perimeter. | 1. Optimize and standardize cell seeding density to ensure cells are in the exponential growth phase. 2. Use healthy, low-passage cells and regularly test for mycoplasma contamination. 3. Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. | [12][13] |
| High background in control wells | 1. Compound Interference: this compound is directly reducing the assay reagent (e.g., MTT). 2. Media Interference: Phenol (B47542) red in the culture medium can affect absorbance readings. 3. Contamination: Bacterial or fungal contamination of reagents or cultures. | 1. Run a "compound-only" control (cell-free media + this compound + assay reagent) to quantify interference. Subtract this background from your experimental values. 2. Use phenol red-free medium during the assay incubation step. 3. Use sterile techniques for all procedures and filter-sterilize reagents if contamination is suspected. | [13][14] |
| Viability appears to increase at high compound concentrations | 1. Compound Interference: This is a classic artifact where the compound's reducing power surpasses its cytotoxic effect, leading to a strong false-positive signal. 2. Compound Precipitation: At high concentrations, the compound may precipitate, causing light scattering that artificially increases absorbance readings. | 1. This strongly suggests direct reduction of the assay reagent. Switch to a non-metabolic assay, such as an ATP-based (luminescence) assay or a real-time cytotoxicity assay that measures membrane integrity. 2. Check for precipitate under a microscope. If present, lower the maximum concentration or try a different solubilization agent. | [7][9][15] |
| Low signal-to-noise ratio | 1. Suboptimal Cell Density: Too few cells seeded, resulting in a weak metabolic signal. 2. Incorrect Incubation Time: Assay incubation time is too short for sufficient signal development. | 1. Perform a cell titration experiment to find the optimal seeding density that gives a robust signal in the linear range of the assay. 2. Optimize the incubation time with the assay reagent (e.g., 1-4 hours for MTT) for your specific cell line. | [12][16] |
Data Presentation
Table 1: Inhibitory Potency of this compound against Various Kinases
| Target Kinase | IC50 Value | Source |
| Mnk2 | 11 nM | [2][11] |
| JAK3 | 31 nM | [2] |
| Pkc1 (fungal) | < 50 nM | [6] |
| Mnk1 | 116 nM | [2][11] |
Table 2: Anti-proliferative Activity of this compound in Fungi
| Fungal Species | EC50 Value | Source |
| Colletotrichum gloeosporioides | 3.8 µg/mL | [17] |
| Colletotrichum scovillei | 7.0 µg/mL | [17] |
Experimental Protocols
Protocol: MTT Cell Viability Assay for this compound Treatment
This protocol is a general guideline and requires optimization for specific cell lines and experimental conditions.
Materials:
-
Adherent or suspension cells
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-15,000 cells/well for many adherent lines) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Also, prepare a vehicle control containing the maximum percentage of DMSO used in the treatments.
-
Remove the old medium and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Crucially, include control wells:
-
Cells + Vehicle: 100% viability control.
-
Medium Only: Blank control.
-
Medium + Compound dilutions + MTT (at step 4): To test for direct MTT reduction by this compound.
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solvent to each well.
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[12]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the "Medium Only" blank from all readings.
-
Correct for compound interference by subtracting the absorbance from the "Medium + Compound" wells from your treated cell wells.
-
Calculate percent viability: (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100.
-
Mandatory Visualizations
References
- 1. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Is Your MTT Assay the Right Choice? [promega.sg]
- 15. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating (-)-Cercosporamide as a Selective Inhibitor of Fungal Pkc1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Cercosporamide with other known kinase inhibitors, validating its role as a selective and potent inhibitor of fungal Protein Kinase C 1 (Pkc1). The content herein is supported by experimental data and detailed methodologies to assist researchers in their antifungal drug discovery efforts.
The Fungal Pkc1 Signaling Pathway: A Key Target for Antifungals
The Pkc1-mediated cell wall integrity (CWI) signaling pathway is highly conserved and essential for the viability of most fungi.[1][2][3][4] This pathway plays a critical role in maintaining cell wall homeostasis during cell growth, division, and in response to environmental stress. The central component of this pathway, Pkc1, is a serine/threonine kinase that, once activated, initiates a downstream MAP kinase cascade, ultimately leading to the expression of genes required for cell wall biosynthesis and remodeling. Its essential nature and fungal-specific characteristics make Pkc1 an attractive target for the development of novel antifungal therapies.
Caption: The Fungal Pkc1 Signaling Pathway.
Comparative Analysis of Pkc1 Inhibitors
This compound has been identified as a highly potent and selective inhibitor of fungal Pkc1.[1][2][3] The following table provides a comparative summary of its in vitro activity against other known, albeit less selective, protein kinase inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 | Ki | Minimum Inhibitory Concentration (MIC) |
| This compound | Candida albicans Pkc1 | <50 nM[2] | <7 nM[2] | 10 µg/mL (C. albicans, A. fumigatus)[2] |
| Staurosporine | Rat Brain PKC | 2.7 nM[5] | - | 6.25 µg/mL (C. albicans), 25 µg/mL (A. niger)[6] |
| Gö6976 | Mammalian PKCα | 2.3 nM | - | Not reported for fungi |
| Bisindolylmaleimide I | Mammalian PKCα, βI, βII, γ | 16-20 nM | - | Not reported for fungi |
Note: IC50 values for Staurosporine, Gö6976, and Bisindolylmaleimide I are against mammalian PKC isoforms and are provided for general comparison of kinase inhibitory potential. Direct comparison of potency against fungal Pkc1 requires further investigation.
Selectivity Profile of this compound
A key attribute of a promising drug candidate is its selectivity for the intended target over other host enzymes. This compound has demonstrated a high degree of selectivity for fungal Pkc1. In a broad kinase selectivity profile against a panel of 76 mammalian kinases, this compound showed potent inhibition only against Mnk and Jak3, in addition to its primary target, Pkc1.[7] This high selectivity minimizes the potential for off-target effects and associated toxicity in a therapeutic setting.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate and compare Pkc1 inhibitors.
In Vitro Fungal Pkc1 Kinase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified fungal Pkc1.
Materials:
-
Purified recombinant fungal Pkc1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, MBP, and the purified Pkc1 enzyme.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the paper once with acetone (B3395972) and let it air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL) in the growth medium.
-
Perform serial two-fold dilutions of the test compounds in the 96-well plate. Include a drug-free well for a growth control and a cell-free well for a sterility control.
-
Add the fungal inoculum to each well containing the test compound and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection of turbidity or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound at which there is no visible growth.
Fungal Cell Lysis Assay
This assay assesses the ability of a compound to compromise fungal cell wall integrity, leading to cell lysis.
Materials:
-
Fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans)
-
Growth medium (e.g., YPD)
-
Test compounds
-
Sorbitol (1 M solution) for osmotic stabilization
-
96-well plates
-
Microplate reader
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Prepare two sets of 96-well plates. In one set, the growth medium is supplemented with 1 M sorbitol.
-
Add serial dilutions of the test compounds to both sets of plates.
-
Inoculate the plates with the fungal culture.
-
Incubate the plates at 30°C with shaking.
-
Monitor cell growth by measuring the optical density at 600 nm over time.
-
A compound that specifically targets the cell wall integrity pathway will show significantly reduced growth in the standard medium, while its effect will be suppressed in the medium containing sorbitol, which provides osmotic support.
Experimental Workflow for Inhibitor Validation
The following diagram outlines the logical workflow for the validation of a potential fungal Pkc1 inhibitor.
Caption: Workflow for Validating a Fungal Pkc1 Inhibitor.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a potent and selective inhibitor of fungal Pkc1. Its nanomolar efficacy against the target enzyme, broad-spectrum antifungal activity, and high selectivity over mammalian kinases underscore its potential as a lead compound for the development of new antifungal drugs. The detailed experimental protocols provided herein offer a framework for researchers to further investigate this compound and other potential Pkc1 inhibitors in the ongoing effort to combat fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine as an Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Efficacy Showdown: (-)-Cercosporamide and Echinocandins Against Candida albicans
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug development, the ever-present challenge of overcoming resistance and enhancing therapeutic efficacy against opportunistic pathogens like Candida albicans necessitates a thorough evaluation of novel and existing compounds. This guide provides a detailed comparison of the in vitro efficacy of (-)-Cercosporamide, a natural product with a unique mechanism of action, against the established echinocandin class of antifungals. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of these compounds, both as standalone agents and in combination.
At a Glance: Comparative Efficacy
The in vitro activity of this compound and the three principal echinocandins—caspofungin, micafungin, and anidulafungin—against Candida albicans is summarized below. Efficacy is primarily determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Antifungal Agent | Class | Mechanism of Action | MIC Range against C. albicans (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Polyketide | Pkc1 Kinase Inhibitor | 10 - 81[1][2] | - | 10[1] |
| Anidulafungin | Echinocandin | β-1,3-D-glucan synthase inhibitor | ≤0.03 - 2[3] | ≤0.03 - 0.06[3][4] | 0.06 - 2[4][5] |
| Caspofungin | Echinocandin | β-1,3-D-glucan synthase inhibitor | 0.0079 - 4[6] | 0.03[4] | 0.25[4][7] |
| Micafungin | Echinocandin | β-1,3-D-glucan synthase inhibitor | ≤0.002 - 2[8] | 0.015[4][7] | 0.03 - 1[4][7][9] |
Note: MIC values can vary between studies due to differences in strains and testing methodologies.
As the data indicates, echinocandins as a class exhibit significantly lower MIC values against C. albicans compared to this compound when used as a standalone agent, signifying higher in vitro potency.
A Synergistic Alliance: The Power of Combination
A pivotal finding in the evaluation of this compound is its potent synergistic activity when combined with echinocandins. By targeting two different, yet essential, components of the fungal cell wall integrity pathway, the combination of these agents leads to a dramatic increase in antifungal efficacy.
One study demonstrated that in the presence of a sub-inhibitory concentration of an echinocandin analog (0.16 µg/mL), the MIC of cercosporamide (B1662848) against C. albicans was reduced by more than 270-fold.[1] This synergistic relationship suggests a promising therapeutic strategy to enhance efficacy, reduce required dosages, and potentially combat the emergence of resistance.
Delving into the Mechanisms: Signaling Pathways
The distinct mechanisms of action of this compound and echinocandins are central to their individual and combined efficacy.
This compound: Targeting the Pkc1 Signaling Pathway
This compound acts as a selective and potent inhibitor of Pkc1 kinase, a key regulator of the cell wall integrity signaling pathway in fungi.[1][10] This pathway is crucial for maintaining the structural integrity of the fungal cell wall in response to stress.
References
- 1. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Anidulafungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Anidulafungin and Other Agents against Esophageal Candidiasis-Associated Isolates from a Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activity of (-)-Cercosporamide and Other Mnk Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of (-)-Cercosporamide with other notable Mitogen-activated protein kinase-interacting kinase (Mnk) inhibitors: BAY 1143269, Tomivosertib (eFT508), and Tinodasertib (ETC-206). This document summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant biological pathways and workflows to aid in research and development decisions.
Introduction to Mnk Inhibition in Cancer Therapy
The Mnk kinases (Mnk1 and Mnk2) are key downstream effectors of the Ras/Raf/MEK/ERK and p38 MAPK signaling pathways. They phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209, a critical step in the initiation of cap-dependent translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis. Dysregulation of the Mnk-eIF4E axis is a common feature in many cancers, making Mnk a promising target for anticancer drug development. This guide focuses on comparing the natural product this compound with other synthetic Mnk inhibitors that have been evaluated in preclinical and clinical studies.
Comparative Anticancer Activity
The following tables summarize the in vitro and in vivo anticancer activities of this compound and other selected Mnk inhibitors. It is important to note that the data presented are compiled from various studies, and direct comparison may be limited by differences in experimental conditions, cell lines, and animal models used.
Table 1: In Vitro Anticancer Activity of Mnk Inhibitors (IC50 Values)
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | ~10 | [1] |
| U937 (Leukemia) | Dose-dependent suppression of eIF4E phosphorylation | [2] | |
| K562 (Leukemia) | Dose-dependent suppression of eIF4E phosphorylation | [2] | |
| BAY 1143269 | A549 (Lung) | Potent inhibition of eIF4E phosphorylation at 10 µM | [3] |
| NCI-H460 (Lung) | Potent inhibition of eIF4E phosphorylation at 10 µM | [3] | |
| MOLM-13 (AML) | Induces apoptosis at 10 µM | [3] | |
| Tomivosertib (eFT508) | MDA-MB-231 (Breast) | 0.00031 ± 0.00002 | [4] |
| MDA-MB-468 (Breast) | 0.00121 ± 0.00001 | [4] | |
| MCF7 (Breast) | 0.01138 ± 0.00102 | [4] | |
| T47D (Breast) | 0.01019 ± 0.00001 | [4] | |
| SUM149 (Breast) | 0.00914 ± 0.00014 | [4] | |
| Tinodasertib (ETC-206) | K562-eIF4E (CML) | 0.8 (for p-eIF4E inhibition) | [5][6][7] |
| Human PBMCs | 1.7 (for p-eIF4E inhibition) | [5][6][7] | |
| Panel of 71 cancer cell lines | Mostly in the 10-45 µM range for anti-proliferative activity | [5] |
Table 2: In Vivo Anticancer Activity of Mnk Inhibitors
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | AML Xenograft | Combination with cytarabine | Enhanced antileukemic responses | [2] |
| BAY 1143269 | Glioblastoma Xenograft | Oral administration | Significant tumor growth reduction | [2] |
| Tomivosertib (eFT508) | MDA-MB-231 (Breast Cancer) | 1 mg/kg/day (intratumoral) | Synergistic effect with adriamycin in inhibiting tumor growth | [4] |
| Tinodasertib (ETC-206) | K562-eIF4E (CML) | 12.5 mg/kg (single oral dose) | ~70-75% inhibition of p-eIF4E in tumor tissue | [5][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of Mnk inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Mnk inhibitors (this compound, BAY 1143269, Tomivosertib, Tinodasertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9][10][11]
-
Compound Treatment: Prepare serial dilutions of the Mnk inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[9][10][11]
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9][10][11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9][10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis of Mnk Signaling Pathway
This protocol is used to determine the effect of Mnk inhibitors on the phosphorylation of eIF4E.
Materials:
-
Cancer cell lines
-
Mnk inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF4E (Ser209) antibody (e.g., Cell Signaling Technology, #9741)
-
Rabbit anti-eIF4E antibody (e.g., Cell Signaling Technology, #9742)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Mnk inhibitors for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13][14][15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12][13][14][15][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12][13][14][15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) or total eIF4E (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12][13][14][15][16]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[12][13][14][15][16]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated eIF4E signal to the total eIF4E and/or a loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Mnk inhibitors in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Mnk inhibitors formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17][18][19][20][21]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[17][18][19][20][21]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the Mnk inhibitors and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).[17][18][19][20][21]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Mnk signaling pathway and the workflows of the key experimental protocols.
Caption: The Mnk signaling pathway and points of inhibition.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of Mnk signaling.
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This guide provides a comparative overview of the anticancer activities of this compound and other prominent Mnk inhibitors. While this compound has demonstrated activity against cancer cells, the more recently developed synthetic inhibitors, such as Tomivosertib, have shown high potency in the nanomolar range in certain cancer cell lines. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug discovery to inform further investigation and development of novel Mnk-targeting therapies. The detailed experimental workflows and signaling pathway diagrams offer a clear and concise reference for designing and interpreting related studies.
References
- 1. cell lines ic50: Topics by Science.gov [science.gov]
- 2. Preclinical anti‐angiogenic and anti‐cancer activities of BAY1143269 in glioblastoma via targeting oncogenic protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with eFT-508 increases chemosensitivity in breast cancer cells by modulating the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. bio-rad.com [bio-rad.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (-)-Cercosporamide and Other Natural Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred research into novel antifungal agents from natural sources. Among these, (-)-Cercosporamide, a fungal metabolite, has shown promising activity. This guide provides a head-to-head comparison of this compound with other prominent natural antifungal compounds, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the evaluation of their therapeutic potential.
Quantitative Comparison of Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The following table summarizes the MIC values of this compound and other selected natural antifungal compounds against various pathogenic fungi. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 10 | [1] |
| Candida tropicalis | 15.6 | [2][3] | |
| Candida parapsilosis | 250 | [3] | |
| Candida krusei | >64 | [3] | |
| Candida auris | 125 - 500 | [3] | |
| Aspergillus fumigatus | 10 | [1] | |
| Aspergillus flavus | 500 | [3] | |
| Colletotrichum gloeosporioides | 3.8 (EC50) | [4][5] | |
| Colletotrichum scovillei | 7.0 (EC50) | [4][5] | |
| Eugenol | Candida albicans | 455.42 (mean) | [6] |
| Candida glabrata | 455.42 (mean) | [6] | |
| Candida lusitaniae | 455.42 (mean) | [6] | |
| Aspergillus niger | 125 | [7] | |
| Aspergillus flavus | 250 | [7] | |
| Thymol (B1683141) | Candida albicans | 39 | [8] |
| Candida tropicalis | 78 | [8] | |
| Candida krusei | 39 | [8] | |
| Aspergillus fumigatus | 256 | [9] | |
| Aspergillus niger | 128 | [9] | |
| Carvacrol | Candida albicans | 250 | [10] |
| Candida tropicalis | 128 | [1] | |
| Candida guilliermondii | 256 - 512 | [1] | |
| Candida krusei | 256 - 512 | [1] | |
| Aspergillus fumigatus | 256 | [9] | |
| Aspergillus niger | 64 | [9] |
Mechanisms of Action and Signaling Pathways
The antifungal activity of these natural compounds stems from their ability to interfere with essential fungal cellular processes.
This compound: Targeting the Cell Wall Integrity Pathway
This compound exhibits its antifungal effect by selectively inhibiting Protein Kinase C1 (Pkc1), a key enzyme in the cell wall integrity signaling pathway in fungi.[3][4][11][12][13] This pathway is crucial for maintaining the structural integrity of the fungal cell wall, especially during growth and in response to stress. Inhibition of Pkc1 disrupts cell wall biosynthesis, leading to cell lysis and fungal death.[12]
Caption: this compound inhibits the Pkc1 kinase signaling cascade.
Terpenoids (Eugenol, Thymol, Carvacrol): Multi-Target Action
Terpenoids, such as eugenol, thymol, and carvacrol, exert their antifungal effects through multiple mechanisms. A primary mode of action involves the disruption of fungal cell membranes by binding to ergosterol, a key component of the fungal membrane.[8] This interaction increases membrane permeability, leading to the leakage of essential ions and molecules, and ultimately cell death.[14][15][16] Additionally, some terpenoids can induce calcium stress and inhibit the TOR (Target of Rapamycin) pathway, which is a central regulator of cell growth and proliferation.[14][15][16]
Caption: Terpenoids exhibit a multi-pronged antifungal mechanism.
Polyphenols: Broad-Spectrum Interference
Polyphenols represent a diverse group of natural compounds with a wide range of biological activities, including antifungal effects. Their mechanisms of action are varied and can include destabilization of the fungal cell membrane, inhibition of essential enzymes and protein synthesis, and the induction of reactive oxygen species (ROS) production, which leads to oxidative stress and cellular damage.[17][18][19][20]
Caption: Polyphenols disrupt multiple vital fungal cellular processes.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antifungal activity of a compound. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing of yeasts.[21][22][23][24]
Broth Microdilution Antifungal Susceptibility Testing Protocol (CLSI M27-A3)
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
1. Preparation of Fungal Inoculum:
-
Subculture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Preparation of Antifungal Compound Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in RPMI 1640 medium to the desired starting concentration for serial dilutions.
3. Serial Dilution:
-
In a 96-well microtiter plate, perform twofold serial dilutions of the antifungal compound in RPMI 1640 medium to obtain a range of concentrations.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
4. Inoculation:
-
Inoculate each well (except the sterility control) with the prepared fungal inoculum.
5. Incubation:
-
Incubate the microtiter plate at 35°C for 24-48 hours.
6. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Conclusion
This compound demonstrates potent antifungal activity, particularly against certain Candida and Aspergillus species, through a specific mechanism of action targeting the Pkc1 kinase. In comparison, other natural antifungals like the terpenoids eugenol, thymol, and carvacrol, and various polyphenols, exhibit broader, multi-target mechanisms. While these compounds also show significant antifungal efficacy, their potency can vary considerably depending on the fungal species. The targeted action of this compound on a conserved fungal pathway makes it a particularly interesting candidate for further drug development, potentially in combination therapies to enhance efficacy and combat resistance. The provided data and protocols offer a foundation for researchers to further explore and compare the potential of these natural compounds in the fight against fungal infections.
References
- 1. scispace.com [scispace.com]
- 2. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity and mode of action of thymol and its synergism with nystatin against Candida species involved with infections in the oral cavity: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Investigating the antifungal effects of Carvacrol and 1,8-cineole on Candida albicans, Aspergillus flavus, Trichophyton rubrum and Epidermophyton flucosum [ijmcm.tonekabon.iau.ir]
- 11. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase C in fungi-more than just cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKC1 | SGD [yeastgenome.org]
- 14. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of antifungal activity of terpenoid phenols resembles calcium stress and inhibition of the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. intertekinform.com [intertekinform.com]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 23. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of (-)-Cercosporamide in a Candidiasis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of (-)-Cercosporamide in a candidiasis model, benchmarked against established antifungal agents. While direct comparative in vivo studies for this compound are not yet extensively published, this document synthesizes available in vitro data, its known mechanism of action, and established murine candidiasis model protocols to project its potential therapeutic performance.
Executive Summary
This compound is a natural product that has been identified as a selective and potent inhibitor of Protein Kinase C1 (Pkc1) in fungi, a key component of the cell wall integrity signaling pathway essential for fungal growth.[1][2][3] This unique mechanism of action suggests its potential as a broad-spectrum antifungal agent. In vitro studies have demonstrated its activity against various Candida species. This guide provides a framework for evaluating its in vivo efficacy by comparing its known characteristics with those of widely used antifungal drugs: fluconazole (B54011), amphotericin B, and echinocandins (e.g., caspofungin, anidulafungin).
Mechanism of Action: Targeting the Fungal Cell Wall Integrity Pathway
This compound exerts its antifungal effect by selectively inhibiting Pkc1, a crucial enzyme in the cell wall integrity pathway of Candida albicans.[1][2][3] This pathway is highly conserved among fungi and is vital for responding to cell wall stress, morphogenesis, and overall viability. By inhibiting Pkc1, this compound disrupts the downstream signaling cascade, leading to a weakened cell wall and ultimately, fungal cell death. This mechanism is distinct from other major antifungal classes.
A significant finding is the synergistic activity of this compound with echinocandins.[2][3] Echinocandins inhibit β-1,3-glucan synthase, another critical enzyme for cell wall biosynthesis. The dual targeting of the cell wall biosynthesis pathway by this combination has been shown to dramatically enhance antifungal activity in vitro.[2]
Comparative In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator drugs against Candida albicans. This in vitro data provides a basis for projecting potential in vivo efficacy.
| Antifungal Agent | MIC against C. albicans (µg/mL) | Primary Fungal Target |
| This compound | 10[2] | Protein Kinase C1 (Pkc1)[1][2][3] |
| Fluconazole | 0.25 - 4[4] | Lanosterol 14-α-demethylase |
| Amphotericin B | 0.25 - 3[2][5] | Ergosterol |
| Caspofungin | 0.03 - 4.0[6] | β-1,3-glucan synthase |
| Anidulafungin | 0.015 - 4.0[6] | β-1,3-glucan synthase |
Projected and Reported In Vivo Efficacy in Murine Candidiasis Models
Direct comparative in vivo efficacy studies for this compound are not extensively available. The following tables present a projected efficacy based on its potent in vitro activity and unique mechanism, alongside reported data for established antifungal agents in systemic murine candidiasis models. The primary endpoint in these experimental models is often the reduction of fungal burden in target organs (typically kidneys) or improved survival.
Projected In Vivo Efficacy of this compound
| Treatment Group | Dosage (mg/kg) | Administration Route | Projected Outcome |
| This compound | To be determined | Intraperitoneal/Oral | Significant reduction in kidney fungal burden. |
| This compound + Echinocandin | To be determined | Intraperitoneal/Oral | Potentially synergistic effect leading to enhanced fungal clearance compared to monotherapy. |
Reported In Vivo Efficacy of Comparator Antifungals
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/kidney Reduction (vs. Control) | Reference |
| Fluconazole | 2.5 - 20 (twice daily) | Oral | Dose-dependent reduction | [7] |
| Amphotericin B | 0.1 - 4 (once daily) | Intraperitoneal | Significant reduction, often greater than triazoles in normal mice.[7] | [7] |
| Anidulafungin | 5 | Intraperitoneal | Significant reduction in fungal burden and improved survival.[8] | [8] |
| Caspofungin | 1 - 5 | Intraperitoneal | Reduction in tissue burden and prolonged survival.[1] | [1] |
Experimental Protocols
A standardized murine model of systemic candidiasis is crucial for evaluating and comparing the in vivo efficacy of antifungal agents.
Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a robust and reproducible infection.[4][5][7] Male or female mice (e.g., BALB/c or ICR strains), 4-6 weeks old, are typically used.
-
Immunosuppression: Neutropenia can be induced by intraperitoneal injection of cyclophosphamide (B585) (e.g., 200 mg/kg) prior to infection.[7]
-
Fungal Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (SDA) and then grown in a suitable broth. The yeast cells are washed and suspended in sterile saline, and the concentration is adjusted to the desired inoculum size (e.g., 1 x 10^4 to 1 x 10^6 CFU/mouse).
-
Infection: Mice are infected via intravenous injection of the fungal inoculum into the lateral tail vein.
-
Drug Preparation and Administration:
-
This compound: To be formulated in a suitable vehicle for intraperitoneal or oral administration. Dosing will need to be determined based on pharmacokinetic and tolerability studies.
-
Comparator Drugs: Formulated as per established protocols. For example, fluconazole can be administered orally, while amphotericin B and echinocandins are typically given intraperitoneally.[1][7]
-
-
Treatment Regimen: Treatment is typically initiated 2 to 24 hours post-infection and continued for a defined period (e.g., 2-7 days) with once or twice daily dosing.
-
Efficacy Assessment:
-
Fungal Burden: At a predetermined time point, mice are euthanized, and kidneys are aseptically removed. The organs are homogenized, and serial dilutions are plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
-
Survival Study: A separate cohort of mice is monitored daily for a set period (e.g., 21-30 days), and mortality is recorded to generate survival curves.
-
Conclusion and Future Directions
This compound presents a promising new avenue for antifungal drug development due to its unique mechanism of targeting the Pkc1 kinase. Its potent in vitro activity and synergistic potential with echinocandins warrant further investigation. The next critical step is to conduct comprehensive in vivo studies using established candidiasis models, as outlined in this guide, to determine its efficacy, pharmacokinetics, and safety profile compared to current standard-of-care antifungal agents. Such studies will be essential to validate its potential as a novel therapeutic for invasive fungal infections.
References
- 1. Efficacy of echinocandins against murine infections by Diutina (Candida) rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 5. Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of anidulafungin's and fluconazole's in vivo activity in neutropenic and non-neutropenic models of invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Resistance: A Comparative Analysis of (-)-Cercosporamide's Antifungal Profile
For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating novel antifungal agents. This guide provides a comparative analysis of (-)-Cercosporamide, a natural product with a unique mechanism of action, against other major classes of antifungal drugs. The evidence presented suggests a low probability of cross-resistance, making this compound a promising candidate for further investigation, particularly in the context of emerging antifungal resistance.
This compound distinguishes itself from current antifungal arsenals by selectively inhibiting Protein Kinase C1 (Pkc1)[1][2]. Pkc1 is a crucial enzyme in the fungal cell wall integrity signaling pathway, a mechanism fundamentally different from that of azoles, polyenes, and echinocandins. This unique mode of action is the primary basis for the low anticipated cross-resistance with other antifungal classes.
Lack of Cross-Resistance: An Evidence-Based Perspective
Direct, comprehensive cross-resistance studies involving this compound are not extensively documented in publicly available literature. However, a strong inference of limited to no cross-resistance can be drawn from its distinct mechanism of action and synergistic interactions with other antifungals.
-
Distinct Cellular Target: Unlike azoles that target lanosterol (B1674476) 14α-demethylase in the ergosterol (B1671047) biosynthesis pathway, polyenes that bind to ergosterol leading to membrane disruption, and echinocandins that inhibit β-1,3-glucan synthase, this compound's inhibition of Pkc1 represents a separate and unexploited vulnerability in fungi[1][3][4][5]. Resistance to these other drug classes, which typically involves mutations in their respective target enzymes or the upregulation of efflux pumps, is therefore unlikely to confer resistance to this compound[3][4][5].
-
Synergistic Activity with Echinocandins: A key piece of evidence supporting the lack of cross-resistance is the observed synergy between this compound and echinocandins[1][2]. By targeting two different essential components of the cell wall biosynthesis pathway, the combination of these agents leads to a dramatically enhanced antifungal effect[1]. For instance, in the presence of a sub-inhibitory concentration of an echinocandin analog (0.16 µg/mL), the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans was reduced by more than 270-fold[1]. This synergy indicates that the two compounds have complementary, not overlapping, mechanisms of action.
Comparative Antifungal Activity
The following tables summarize the in vitro activity of this compound and other major antifungal agents against various fungal pathogens. It is important to note that these values are compiled from different studies and are not from direct head-to-head cross-resistance experiments. They serve to provide a general comparison of potency.
Table 1: In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 10 | [1] |
| Candida tropicalis | 15.6 | [6] |
| Aspergillus fumigatus | 10 | [1] |
| Aspergillus flavus | 500 | [7] |
| Colletotrichum gloeosporioides | 3.8 (EC50) | [8] |
| Colletotrichum scovillei | 7.0 (EC50) | [8] |
Table 2: General In Vitro Activity of Comparator Antifungal Agents
| Antifungal Class | Representative Agent | Fungal Species | Typical MIC Range (µg/mL) | Reference |
| Azoles | Fluconazole | Candida albicans | 0.25 - 2 | [9] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 2 | [10] | |
| Polyenes | Amphotericin B | Candida albicans | 0.25 - 1 | [1] |
| Echinocandins | Caspofungin | Candida albicans | 0.03 - 0.25 | [11] |
| Anidulafungin | Candida glabrata | 0.06 - 0.25 | [11] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method, based on established standards.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours.
- Colonies are harvested and suspended in sterile saline.
- The turbidity of the suspension is adjusted to a 0.5 McFarland standard using a spectrophotometer, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, spore suspensions are prepared and counted using a hemocytometer.
- The stock inoculum is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells.
2. Preparation of Antifungal Agent Dilutions:
- A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).
- Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing fungal inoculum but no drug) and a sterility control well (containing medium only) are included.
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well[12]. Growth inhibition can be assessed visually or by using a spectrophotometric plate reader.
Visualizing the Mechanisms of Action and Resistance
The following diagrams illustrate the distinct signaling pathway targeted by this compound and the common mechanisms of resistance to other antifungal classes.
Caption: Mechanisms of action for major antifungal classes.
Caption: Common mechanisms of fungal resistance to different antifungal classes.
Conclusion
Based on its unique mode of action targeting the Pkc1 kinase and its synergistic relationship with echinocandins, this compound presents a low likelihood of cross-resistance with existing major classes of antifungal agents. This positions this compound as a valuable lead compound in the development of new antifungals, particularly for treating infections caused by fungi that have developed resistance to current therapies. Further dedicated studies are warranted to definitively confirm the lack of cross-resistance and to fully elucidate its potential in a clinical setting.
References
- 1. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to echinocandin-class antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Antifungal Resistance in Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical azole cross-resistance in Candida parapsilosis is related to a novel MRR1 gain-of-function mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of (-)-Cercosporamide's effect on different fungal species
For Researchers, Scientists, and Drug Development Professionals
(-)-Cercosporamide, a natural product of fungal origin, has garnered significant interest within the scientific community for its potent and broad-spectrum antifungal activity. This guide provides a comparative analysis of its efficacy against a range of fungal species, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers investigating novel antifungal agents and professionals involved in the development of new therapeutic strategies.
Quantitative Assessment of Antifungal Activity
The antifungal potency of this compound has been evaluated against various fungal species, including clinically relevant yeasts and molds, as well as plant pathogens. The minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and half-maximal effective concentration (EC50) values are summarized in the table below to facilitate a direct comparison of its activity.
| Fungal Species | Type | MIC (µg/mL) | MFC (µg/mL) | EC50 (µg/mL) | Reference |
| Candida albicans | Yeast | >1000 | >1000 | - | [1] |
| Candida glabrata | Yeast | >1000 | >1000 | - | [1] |
| Candida krusei | Yeast | >1000 | >1000 | - | [1] |
| Candida parapsilosis | Yeast | 250 | 1000 | - | [1] |
| Candida tropicalis | Yeast | 15.6 | 15.6 | - | [1][2][3] |
| Candida auris (CBS 10913) | Yeast | 500 | >1000 | - | [1] |
| Candida auris (CBS 12766) | Yeast | 250 | 1000 | - | [1] |
| Candida duobushaemulonii | Yeast | 125 | 1000 | - | [1] |
| Candida pseudohaemulonii | Yeast | 125 | >1000 | - | [1] |
| Cryptococcus gattii | Yeast | 125 | 500 | - | [1] |
| Cryptococcus neoformans | Yeast | 62.5 | 500 | - | [1] |
| Aspergillus fumigatus | Mold | 10 | - | - | [4] |
| Aspergillus flavus | Mold | 500 | 500 | - | [1] |
| Fusarium solani | Mold | 250 | 250 | - | [1] |
| Lomentospora prolificans | Mold | 250 | 250 | - | [1] |
| Cunninghamella sp. | Mold | 62.5 | 500 | - | [1] |
| Colletotrichum gloeosporioides | Plant Pathogen | - | - | 3.8 | [5][6] |
| Colletotrichum scovillei | Plant Pathogen | - | - | 7.0 | [5][6] |
Mechanism of Action: Inhibition of the Pkc1 Signaling Pathway
This compound exerts its antifungal effect by selectively inhibiting Protein Kinase C1 (Pkc1), a crucial enzyme in the cell wall integrity (CWI) signaling pathway of fungi.[7] This pathway is highly conserved across fungal species and is essential for maintaining the structural integrity of the cell wall, especially during growth, morphogenesis, and in response to environmental stress.[7][8] Inhibition of Pkc1 disrupts the downstream signaling cascade, leading to a weakened cell wall, osmotic instability, and ultimately, cell death.[8]
Caption: The Pkc1-mediated cell wall integrity pathway and the inhibitory action of this compound.
Experimental Protocols
The following is a detailed methodology for determining the antifungal susceptibility of this compound using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38 for filamentous fungi.[1]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI 1640 medium (buffered with MOPS) to prepare the desired starting concentration for serial dilutions. The final concentration of DMSO in the assay wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.
2. Inoculum Preparation:
-
Yeasts:
-
Subculture the yeast strain on Sabouraud Dextrose Agar (B569324) (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
-
-
Filamentous Fungi:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
3. Broth Microdilution Assay:
-
Perform two-fold serial dilutions of the this compound working solution in a 96-well microtiter plate containing RPMI 1640 medium. The typical concentration range tested is 1.95 to 1000 µg/mL.[1]
-
Add the standardized fungal inoculum to each well.
-
Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
4. Determination of MIC and MFC:
-
MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% for yeasts and ≥90% for filamentous fungi) compared to the growth control.[1]
-
MFC: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.[1]
Caption: Experimental workflow for antifungal susceptibility testing of this compound.
References
- 1. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of cercosporamide produced by Phaeosphaeriaceae GV-1 against pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cercosporamide, a polyketide-derived fungal metabolite, serves as an antifungal agent against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Benchmarking (-)-Cercosporamide's Potency and Selectivity Against Known Kinase Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
(-)-Cercosporamide, a natural product initially identified for its antifungal properties, has emerged as a potent inhibitor of several protein kinases, making it a molecule of significant interest for therapeutic development, particularly in oncology. This guide provides an objective comparison of this compound's kinase inhibitory profile with that of established kinase inhibitors, supported by experimental data to inform research and drug development decisions.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and a selection of well-characterized kinase inhibitors against various kinases. This allows for a direct comparison of potency and selectivity.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC50 (nM) | Reference |
| Mnk2 | 11 | [1][2] |
| JAK3 | 31 | [1][2] |
| Fungal Pkc1 | <50 | [3] |
| Mnk1 | 116 | [1][2] |
| PKCα | 1022 | [3] |
| PKCβ | 349 | [3] |
| PKCγ | 5772 | [3] |
| PKCε | 1574 | [3] |
| GSK3β | 1338 | [3] |
| CAMKII | 1505 | [3] |
| CDK1/cyclin B | 5199 | [3] |
| CDK2/cyclin A | 12548 | [3] |
| CDK4/cyclin D1 | >20000 | [3] |
| CDK2/cyclin E | >20000 | [3] |
A study by Konicek et al. (2011) screened this compound against a panel of 76 kinases and found that, other than Mnk kinases, only JAK3 was inhibited with an IC50 value below 100 nM, highlighting its selectivity.[4][5]
Table 2: Comparative Kinase Inhibition Profiles of Selected Benchmark Inhibitors
| Kinase Target | Tomivosertib (eFT-508) IC50 (nM) | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) |
| Mnk1 | 1-2 | - | - |
| Mnk2 | 1-2 | - | - |
| JAK1 | - | 3.3 | 112 |
| JAK2 | - | 2.8 | 20 |
| JAK3 | - | 428 | 1 |
| TYK2 | - | 19 | - |
Data for Tomivosertib[1][2], Ruxolitinib[6][7], and Tofacitinib[8][9].
Experimental Protocols
The determination of kinase inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for common in vitro kinase inhibition assays that are frequently employed in drug discovery and are relevant to the data presented.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This assay is considered a gold standard for measuring kinase activity. It directly measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate (peptide or protein) by the kinase.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, the substrate, assay buffer (typically containing MgCl₂), and the test compound (e.g., this compound) at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C), ensuring the reaction remains within the linear range.
-
Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a vehicle control (e.g., DMSO). IC50 values are then determined by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo® Assay)
This homogeneous assay format measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A decrease in ATP corresponds to an increase in kinase activity.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in a multi-well plate. The reaction is initiated by the addition of ATP.
-
Lysis and Detection: After a set incubation time, a proprietary reagent containing luciferase and its substrate, luciferin (B1168401), is added. This reagent also stops the kinase reaction.
-
Signal Generation: The luciferase enzyme uses the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.
-
Measurement: The intensity of the luminescent signal is measured using a luminometer.
-
Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher inhibition of the kinase. IC50 values are calculated from the dose-response curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen® Kinase Assay)
TR-FRET assays are a powerful tool for studying kinase activity in a high-throughput format. They measure the phosphorylation of a fluorescently labeled substrate by a kinase.
Protocol Outline:
-
Reaction Components: The assay includes the kinase, a fluorescently labeled substrate (e.g., with fluorescein), and the test compound.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated.
-
Detection: A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is added.
-
FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and the fluorescein (B123965) (acceptor) into close proximity. Excitation of the terbium results in energy transfer to the fluorescein, which then emits light at a specific wavelength.
-
Measurement: The TR-FRET signal (ratio of acceptor to donor emission) is measured on a plate reader.
-
Data Analysis: An increase in the TR-FRET signal corresponds to increased kinase activity. The inhibitory effect of the compound is determined by the reduction in the FRET signal, from which an IC50 value is calculated.
Mandatory Visualization
The following diagrams illustrate key signaling pathways targeted by this compound and a typical experimental workflow for determining kinase inhibitor potency.
Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. rndsystems.com [rndsystems.com]
- 7. Ruxolitinib | JAK | Tocris Bioscience [tocris.com]
- 8. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Disposal of (-)-Cercosporamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for (-)-Cercosporamide, a potent antifungal agent and kinase inhibitor. While some safety data sheets (SDS) classify this compound as a non-hazardous substance or mixture under OSHA regulations, it is crucial to follow rigorous disposal protocols due to its biological activity and potential hazards if not handled correctly. The Global Harmonized System (GHS) classifies it as harmful if swallowed.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be familiar with the immediate safety and handling precautions for this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If working with the solid form, which may generate dust, or in a poorly ventilated area, a dust mask or respirator is recommended to prevent inhalation.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The recommended best practice for the disposal of this compound is to treat it as a chemical waste, regardless of its non-hazardous classification by some suppliers. This ensures the highest level of safety and environmental responsibility. Do not dispose of this compound down the drain or in the regular trash.[2][3]
1. Pure or Unused this compound (Solid):
-
Container: Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the material to a new, compatible, and properly labeled waste container.
-
Storage: Store the waste container in a designated and secure chemical waste accumulation area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Incineration at a permitted facility is the most common and appropriate method for this type of compound.
2. Contaminated Labware and Materials (Solid Waste):
-
Collection: Items such as gloves, weighing paper, and paper towels that are contaminated with this compound should be collected in a designated and clearly labeled hazardous waste bag or container.[3]
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. This rinsate must be collected as hazardous liquid waste.[3] After rinsing, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely decontaminated should be disposed of as solid chemical waste.
3. Solutions Containing this compound (Liquid Waste):
-
Collection: All aqueous and organic solutions containing this compound should be collected as hazardous liquid waste.
-
Segregation: Do not mix different types of solvent waste unless you are certain they are compatible. It is good practice to keep halogenated and non-halogenated solvent waste in separate containers.[4]
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for the liquid waste. The label must include "Hazardous Waste," the chemical name of all components (including solvents), and their approximate concentrations.[3]
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.
This compound Properties
For easy reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 131436-22-1[5] |
| Molecular Formula | C₁₆H₁₃NO₇[1][5] |
| Molecular Weight | 331.28 g/mol [1] |
| Appearance | Solid[6] |
| Solubility | Soluble in DMSO, DMF, Ethanol, and Methanol[5] |
| Storage | Store at -20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety guidelines and local regulations as the primary source of information.
References
Essential Safety and Logistics for Handling (-)-Cercosporamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling, operation, and disposal of (-)-Cercosporamide, a potent inhibitor of fungal Pkc1 and mammalian Mnk isoforms.[1][2] Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some suppliers classify this compound as not a hazardous substance or mixture under OSHA Hazard Communication Standards, others advise treating it as potentially hazardous until more information is available. Given its potent biological activity as a kinase inhibitor, a cautious approach is warranted.[1][2][3][4] The following personal protective equipment is essential for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of powder-free nitrile gloves, tested for use with chemotherapy drugs (ASTM D6978).[5][6] |
| Body Protection | Lab Coat/Gown | Disposable, poly-coated, seamless gown with long sleeves and tight-fitting cuffs that closes in the back.[5][6] |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles and a full-face shield to protect against splashes.[6] |
| Respiratory Protection | Respirator | A fit-tested NIOSH-certified N95 respirator mask should be worn to protect against airborne particles.[6] |
Operational Protocols: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Preparation : All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Weighing and Reconstitution : When weighing the solid form, use a containment balance or a fume hood to prevent inhalation of dust. For reconstitution, this compound is soluble in DMSO, DMF, ethanol, and methanol.[1]
-
Aerosol Prevention : Use Luer-Lok syringes and needleless systems to prevent the generation of aerosols during liquid transfers.[5]
-
Work Surface : Cover the work surface with disposable, plastic-backed absorbent pads. These should be disposed of as contaminated waste after use.[5]
Storage:
-
Long-term Stability : The compound is stable for at least four years when stored at -20°C.[1]
-
Labeling : All containers must be clearly labeled with the chemical name, concentration, and hazard information.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Segregate all contaminated materials, including gloves, gowns, absorbent pads, and empty vials, into a designated, clearly labeled hazardous waste container.
-
Sharps Disposal : Needles and syringes should be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.
-
Liquid Waste : Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
-
Final Disposal : Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Data Summary
The following table summarizes key quantitative data regarding the biological activity of this compound.
| Target | IC50 | Organism/Cell Line | Reference |
| Mnk2 | 11 nM | Mammalian | [2] |
| JAK3 | 31 nM | Mammalian | [2] |
| Mnk1 | 116 nM | Mammalian | [2] |
| Pkc1 | <50 nM | Candida albicans | [7] |
Signaling Pathway Diagram
This compound is a potent inhibitor of the Pkc1-mediated cell wall integrity signaling pathway in fungi. The following diagram illustrates this pathway.
Caption: Inhibition of Pkc1 by this compound disrupts the fungal cell wall integrity pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Cercosporamide |CAS:131436-22-1 Probechem Biochemicals [probechem.com]
- 4. Discovery of cercosporamide, a known antifungal natural product, as a selective Pkc1 kinase inhibitor through high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. halyardhealth.com [halyardhealth.com]
- 7. Discovery of Cercosporamide, a Known Antifungal Natural Product, as a Selective Pkc1 Kinase Inhibitor through High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
